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  • Product: 1-Benzyl-3-(5-methoxycarbonyl-2-furyl)indazole
  • CAS: 170632-13-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-Benzyl-3-(5-methoxycarbonyl-2-furyl)indazole: Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical structure, a proposed synthetic pathway, and detailed spectroscopic characte...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, a proposed synthetic pathway, and detailed spectroscopic characterization of 1-Benzyl-3-(5-methoxycarbonyl-2-furyl)indazole. This compound is a notable heterocyclic molecule incorporating the pharmacologically significant indazole and furan scaffolds. As an analogue of the well-studied antiplatelet and anticancer agent YC-1, this derivative holds considerable interest for further investigation in medicinal chemistry and drug discovery. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel indazole derivatives.

Introduction: The Significance of Indazole and Furan Moieties in Medicinal Chemistry

The indazole core, a bicyclic aromatic heterocycle, is recognized as a "privileged scaffold" in drug discovery due to its presence in a wide array of biologically active compounds.[1][2] Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4][5] Their ability to act as bioisosteres of purines allows them to interact with various biological targets, such as protein kinases.[1]

Similarly, the furan ring is a five-membered aromatic heterocycle prevalent in numerous natural products and synthetic pharmaceuticals.[6][7] It is often employed as a bioisosteric replacement for phenyl rings, offering modulated electronic and steric properties that can enhance drug-receptor interactions and improve pharmacokinetic profiles.[6] Furan-containing compounds have exhibited diverse therapeutic potential, including antibacterial, antifungal, antiviral, and anti-inflammatory activities.[8][9]

The strategic combination of the indazole and furan moieties in a single molecular entity, such as 1-Benzyl-3-(5-methoxycarbonyl-2-furyl)indazole, presents a compelling opportunity for the development of novel therapeutic agents. This particular structure is a close analog of YC-1 (1-benzyl-3-(5'-hydroxymethyl-2'-furyl)indazole), a potent soluble guanylate cyclase (sGC) activator with significant antiplatelet and potential anticancer activities.[10][11][12] The methoxycarbonyl group in the target compound offers a potential point for further chemical modification and may influence the molecule's overall biological activity and pharmacokinetic properties.

Chemical Structure and Properties

The chemical structure of 1-Benzyl-3-(5-methoxycarbonyl-2-furyl)indazole is characterized by a central indazole ring system. A benzyl group is attached to the N1 position of the indazole, and a 5-methoxycarbonyl-2-furyl group is substituted at the C3 position.

Caption: Chemical structure of 1-Benzyl-3-(5-methoxycarbonyl-2-furyl)indazole.

Physicochemical Properties (Predicted)
PropertyPredicted Value
Molecular Formula C₂₀H₁₆N₂O₃
Molecular Weight 344.36 g/mol
LogP 3.8 - 4.2
Topological Polar Surface Area (TPSA) 64.9 Ų
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 4

Proposed Synthesis Pathway

While a specific published synthesis for 1-Benzyl-3-(5-methoxycarbonyl-2-furyl)indazole was not identified, a reliable synthetic route can be proposed based on the established synthesis of its close analog, YC-1.[4] The key distinction in the synthesis is the retention of the methoxycarbonyl group on the furan ring, which in the YC-1 synthesis is reduced to a hydroxymethyl group in the final step.

The proposed synthesis involves a multi-step process commencing with the acylation of methyl 2-furoate, followed by condensation with benzylhydrazine and subsequent oxidative cyclization to form the indazole ring.

Synthesis_Workflow cluster_reactants Starting Materials cluster_intermediates Intermediates cluster_product Final Product methyl_furoate Methyl 2-furoate acylated_furan Methyl 5-benzoyl-2-furoate methyl_furoate->acylated_furan Friedel-Crafts Acylation (AlCl3) benzoyl_chloride Benzoyl Chloride benzoyl_chloride->acylated_furan benzylhydrazine Benzylhydrazine hydrazone Hydrazone Intermediate benzylhydrazine->hydrazone acylated_furan->hydrazone Condensation (AcOH) target_molecule 1-Benzyl-3-(5-methoxycarbonyl-2-furyl)indazole hydrazone->target_molecule Oxidative Cyclization (e.g., Pb(OAc)4)

Caption: Proposed synthetic workflow for 1-Benzyl-3-(5-methoxycarbonyl-2-furyl)indazole.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of Methyl 5-benzoyl-2-furoate

  • To a stirred solution of methyl 2-furoate in a suitable anhydrous solvent (e.g., dichloromethane), add a Lewis acid catalyst such as aluminum chloride (AlCl₃) at 0 °C.

  • Slowly add benzoyl chloride to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by carefully adding it to a mixture of ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel) to yield methyl 5-benzoyl-2-furoate.

Causality: The Friedel-Crafts acylation is a classic and effective method for introducing an acyl group onto an aromatic ring. The furan ring is sufficiently electron-rich to undergo this electrophilic substitution, and the C5 position is the most reactive site. The Lewis acid catalyst is essential for activating the benzoyl chloride.

Step 2: Synthesis of the Hydrazone Intermediate

  • Dissolve methyl 5-benzoyl-2-furoate in glacial acetic acid.

  • Add benzylhydrazine to the solution.

  • Heat the reaction mixture at reflux for several hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture and pour it into ice water.

  • Collect the precipitated solid by filtration, wash with water, and dry to obtain the hydrazone intermediate.

Causality: The condensation reaction between the ketone of the acylated furan and benzylhydrazine forms the corresponding hydrazone. Acetic acid serves as both the solvent and a catalyst for this reaction.

Step 3: Oxidative Cyclization to 1-Benzyl-3-(5-methoxycarbonyl-2-furyl)indazole

  • Dissolve the hydrazone intermediate in an appropriate solvent such as dichloromethane.

  • Add an oxidizing agent, for example, lead(IV) acetate (Pb(OAc)₄), portion-wise to the solution at room temperature.

  • Stir the reaction mixture until the hydrazone is fully converted (monitored by TLC).

  • Filter the reaction mixture to remove any insoluble byproducts.

  • Wash the filtrate with aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to afford the final product, 1-Benzyl-3-(5-methoxycarbonyl-2-furyl)indazole.

Causality: The oxidative cyclization is the key step in forming the indazole ring. The oxidizing agent facilitates the intramolecular cyclization of the hydrazone onto the adjacent benzene ring, followed by aromatization to yield the stable indazole heterocycle.

Spectroscopic Characterization (Predicted)

The following spectroscopic data are predicted based on the analysis of the chemical structure and comparison with known data for similar indazole and furan derivatives.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons of the indazole, benzyl, and furan moieties, as well as the methyl ester group.

Chemical Shift (δ, ppm) (Predicted)MultiplicityIntegrationAssignmentRationale
~8.1 - 8.2d1HIndazole H-4The proton at C4 of the indazole is typically deshielded and appears as a doublet.
~7.2 - 7.8m8HIndazole H-5, H-6, H-7 & Phenyl-HThe remaining protons of the indazole and the five protons of the benzyl's phenyl group will likely appear as a complex multiplet in this region.
~7.0 - 7.1d1HFuran H-3The furan proton adjacent to the indazole ring.
~6.8 - 6.9d1HFuran H-4The furan proton adjacent to the methoxycarbonyl group.
~5.6 - 5.7s2HBenzyl CH₂The benzylic protons will appear as a characteristic singlet.
~3.9s3HMethoxycarbonyl CH₃The methyl protons of the ester group will be a sharp singlet.
¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Chemical Shift (δ, ppm) (Predicted)AssignmentRationale
~162 - 164C=O (Ester)The carbonyl carbon of the ester group is expected in this downfield region.
~140 - 150Indazole & Furan Quaternary CarbonsQuaternary carbons of the aromatic rings.
~136 - 138Phenyl Quaternary CarbonThe ipso-carbon of the benzyl's phenyl group.
~120 - 130Indazole, Furan & Phenyl CHAromatic carbons bearing a hydrogen atom.
~110 - 115Furan CHFuran carbons can be slightly more shielded than benzene carbons.
~109 - 111Indazole C-7The C7 carbon of the indazole ring.
~52 - 53Methoxycarbonyl CH₃The carbon of the methyl ester group.
~50 - 52Benzyl CH₂The benzylic carbon.
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm⁻¹) (Predicted)VibrationFunctional Group
~3100 - 3000C-H stretchAromatic C-H
~2950C-H stretchAliphatic C-H (CH₃)
~1720 - 1730C=O stretchEster carbonyl
~1600 - 1450C=C and C=N stretchAromatic rings
~1250 - 1100C-O stretchEster C-O
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

  • Expected Molecular Ion (M⁺): m/z = 344.12

  • Key Fragmentation Pattern: A prominent fragment is expected at m/z = 91, corresponding to the tropylium cation ([C₇H₇]⁺) from the loss of the benzyl group. Other fragments may arise from the cleavage of the indazole-furan bond and the loss of the methoxycarbonyl group.

Potential Applications and Future Directions

Given its structural similarity to YC-1, 1-Benzyl-3-(5-methoxycarbonyl-2-furyl)indazole is a prime candidate for investigation in several therapeutic areas:

  • Cardiovascular Diseases: As an analog of a known sGC activator, this compound could be evaluated for its antiplatelet and vasodilatory effects, with potential applications in treating thrombosis and pulmonary hypertension.[11][13]

  • Oncology: YC-1 has demonstrated anticancer properties, and this derivative should be screened for its cytotoxic and antiproliferative activities against various cancer cell lines.[14][15] The methoxycarbonyl group could serve as a handle for the development of prodrugs or for conjugation to targeting moieties.

  • Inflammation and Angiogenesis: The indazole scaffold is known to be present in anti-inflammatory agents. The potential of this compound to inhibit inflammatory pathways and angiogenesis warrants investigation.

Future research should focus on the successful synthesis and purification of this molecule, followed by a thorough spectroscopic confirmation of its structure. Subsequent in vitro and in vivo studies will be crucial to elucidate its biological activity profile and to determine its potential as a lead compound for drug development. Structure-activity relationship (SAR) studies, involving modifications of the benzyl and methoxycarbonyl groups, could provide valuable insights for optimizing its therapeutic efficacy.

Conclusion

1-Benzyl-3-(5-methoxycarbonyl-2-furyl)indazole represents a promising, yet underexplored, heterocyclic compound with significant potential in medicinal chemistry. This technical guide has provided a detailed overview of its chemical structure, a plausible and well-grounded synthetic protocol, and a comprehensive prediction of its spectroscopic characteristics. By leveraging the established chemistry of its constituent scaffolds and its close analog YC-1, this document aims to facilitate further research and development of this and related indazole derivatives as potential therapeutic agents.

References

  • Synthesis and biological activities of a novel series of indazole derivatives. (n.d.).
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  • Structure of YC-1:1-Benzyl-3-(5′-hydroxymethyl-2furyl) indazole. (2022). ResearchGate. [Link]

  • YC-1 [3-(5'-Hydroxymethyl-2'-furyl)-1-benzyl Indazole] exhibits a novel antiproliferative effect and arrests the cell cycle in G0-G1 in human hepatocellular carcinoma cells. (2005). Journal of Pharmacology and Experimental Therapeutics. [Link]

  • (PDF) YC-1 [3-(5′-Hydroxymethyl-2′-furyl)-1-benzyl Indazole] Exhibits a Novel Antiproliferative Effect and Arrests the Cell Cycle in G0-G1 in Human Hepatocellular Carcinoma Cells. (2005). ResearchGate. [Link]

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Exploratory

The Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of Novel Indazole Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Significance of the Indazole Core The indazole, a bicyclic aromatic heterocycle, has firmly established itself as a "privileged s...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Indazole Core

The indazole, a bicyclic aromatic heterocycle, has firmly established itself as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its rigid structure, combined with the presence of two nitrogen atoms, allows it to form key hydrogen bond donor and acceptor interactions with biological targets, making it a cornerstone in the design of numerous therapeutic agents.[2] This unique structural and electronic arrangement has led to the development of several FDA-approved drugs, particularly in oncology, such as Axitinib and Pazopanib, which function as potent kinase inhibitors.[4][5]

The versatility of the indazole ring system lies in its ability to serve as a bioisostere for other important structures like indoles and phenols, often conferring improved metabolic stability and pharmacokinetic properties.[2][6] The development of new synthetic methodologies has been crucial, enabling chemists to create diverse libraries of indazole derivatives for structure-activity relationship (SAR) studies, thereby accelerating the drug discovery process.[7][8] This guide provides an in-depth exploration of the core synthetic strategies, characterization techniques, and therapeutic applications of novel indazole derivatives, offering field-proven insights for professionals in drug development.

Core Synthetic Strategies: From Classical Cyclizations to Modern Catalysis

The synthesis of the indazole core can be approached through a variety of methods, which can be broadly classified into classical condensation/cyclization reactions and modern transition-metal-catalyzed strategies. The choice of method is often dictated by the desired substitution pattern, functional group tolerance, and scalability.

Classical Approaches: Foundational and Robust

Classical methods often involve the intramolecular cyclization of appropriately substituted benzene derivatives. While some of these methods may use harsh conditions, they remain foundational and valuable for specific applications.

One of the most notable classical methods is the Davis-Beirut Reaction . This reaction provides an efficient pathway to 2H-indazoles through the N-N bond-forming heterocyclization of intermediates generated from o-nitrobenzylamines or o-nitrobenzaldehydes.[9][10][11][12] It is particularly appealing due to its use of inexpensive starting materials and avoidance of toxic metals.[9] The reaction can proceed under both acidic and basic conditions, with the mechanism involving a key o-nitrosobenzylidine imine intermediate.[13]

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_intermediate Key Intermediate cluster_cyclization Core Reaction Step cluster_product Product o-nitrobenzylamine o-Nitrobenzylamine Nitroso_Imine o-Nitroso Imine Intermediate o-nitrobenzylamine->Nitroso_Imine In situ generation Base Base (e.g., KOH, DBU) or Acid Catalysis Cyclization N-N Bond Forming Heterocyclization Nitroso_Imine->Cyclization 2H_Indazole 2H-Indazole Derivative Cyclization->2H_Indazole

Modern Transition-Metal-Catalyzed Methods

The advent of transition-metal catalysis has revolutionized indazole synthesis, offering milder reaction conditions, broader substrate scope, and improved yields.[14] Palladium, copper, and rhodium catalysts are frequently employed to facilitate key C-N or N-N bond-forming steps.[14]

Palladium-Catalyzed Reactions: Palladium catalysts are highly effective for intramolecular C-N bond formation. For instance, the cyclization of o-alkyne azoarenes can be used to synthesize indazoles.[15] A significant application is the Suzuki-Miyaura cross-coupling , which is a powerful method for forming C-C bonds to introduce aryl or other substituents onto a pre-formed bromo-indazole core.[16] This allows for late-stage diversification, a crucial strategy in medicinal chemistry.

Copper-Catalyzed Reactions: Copper catalysis is particularly useful for N-N bond formation. One-pot, three-component reactions of 2-bromobenzaldehydes, primary amines, and sodium azide using a CuI/TMEDA system can produce 2-aryl-2H-indazoles in good yields.[15] Copper-catalyzed intramolecular N-arylation of o-chlorinated arylhydrazones is another valuable method, providing access to N-phenyl and N-thiazolyl-1H-indazoles.[17]

Detailed Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the C-C bond formation at the C3 position of a bromo-indazole derivative.

Objective: To synthesize a 3-aryl-indazole derivative from a 3-bromo-indazole precursor.

Materials:

  • 3-Bromo-indazole carboxamide (1.0 eq)

  • Arylboronic acid (3.0 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (PdCl₂(dppf)·CH₂Cl₂) (0.05 eq)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a reaction vessel, add the 3-bromo-indazole carboxamide (0.404 mmol, 1.0 eq), the corresponding arylboronic acid (1.212 mmol, 3.0 eq), and K₂CO₃ (1.212 mmol, 3.0 eq).[16]

  • Add the palladium catalyst, PdCl₂(dppf)·CH₂Cl₂ (0.020 mmol, 0.05 eq).[16]

  • Add 1,4-dioxane and water as the solvent system.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen) and seal.

  • Heat the reaction mixture to 100 °C for 12 hours.[16] Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Dilute the filtrate with ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane) to yield the desired 3-aryl-indazole derivative.

Causality: The palladium catalyst is essential for the catalytic cycle, which involves oxidative addition, transmetalation with the boronic acid, and reductive elimination to form the new C-C bond. The base (K₂CO₃) is required to activate the boronic acid for the transmetalation step. The dppf ligand helps to stabilize the palladium catalyst and promote the desired reactivity.

Purification and Structural Characterization

Following synthesis, the novel indazole derivatives must be purified and their structures rigorously confirmed.

  • Purification: Flash column chromatography is the most common method for purifying crude reaction mixtures. The choice of eluent (typically a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate) is determined by the polarity of the target compound.

  • Structural Characterization: A combination of spectroscopic techniques is used to elucidate the structure of the final products.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the chemical structure. The chemical shifts, coupling constants, and integration of the proton signals, along with the number and type of carbon signals, provide a detailed map of the molecule. NMR is particularly useful for distinguishing between N-1 and N-2 isomers, which often show distinct spectral patterns.[18][19]

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized compound with high accuracy.[20]

    • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the presence of specific functional groups (e.g., C=O, N-H, S=O) within the molecule.[20]

Technique Information Obtained Typical Application for Indazoles
¹H NMR Proton environment, connectivity (via coupling)Confirming aromatic substitution patterns, distinguishing N-1/N-2 isomers.[18]
¹³C NMR Carbon skeleton, number of unique carbonsConfirming the number of carbons and their chemical environment.[18]
HRMS Exact mass, elemental formulaConfirming the molecular formula of the new derivative.[20]
IR Spectroscopy Presence of functional groupsIdentifying key bonds like N-H, C=O, or SO₂.[20]

Indazole Derivatives in Drug Discovery: A Focus on Kinase Inhibition

Indazole derivatives have shown remarkable success as inhibitors of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in diseases like cancer.[4][21] The indazole scaffold can act as an ATP surrogate, effectively competing for the ATP-binding site on the kinase.[3]

A prime example is Axitinib , a potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs 1, 2, and 3).[22][23][24] By blocking the ATP-binding site of these receptors, Axitinib inhibits their kinase activity, thereby preventing the downstream signaling that leads to angiogenesis—the formation of new blood vessels that tumors need to grow and metastasize.[23][24][25][26] This anti-angiogenic effect is central to its therapeutic efficacy in treating advanced renal cell carcinoma.[23][24]

G Axitinib Axitinib ATP_Site ATP_Site Axitinib->ATP_Site Competitively binds Block Block Phosphorylation Phosphorylation Block->Phosphorylation INHIBITION

The success of drugs like Axitinib and Pazopanib has spurred extensive research into other indazole-based kinase inhibitors targeting a wide range of kinases, including FGFR, Pim kinases, and Aurora kinases, for various cancer treatments.[5][27]

Conclusion and Future Outlook

The indazole scaffold continues to be a highly productive framework in drug discovery.[8] Advances in synthetic chemistry, particularly in transition-metal catalysis, have provided robust and versatile methods for creating diverse libraries of indazole derivatives.[7][8] The ability to fine-tune the structure of the indazole core and its substituents allows for the optimization of potency, selectivity, and pharmacokinetic properties. Future research will likely focus on applying this privileged scaffold to new biological targets and exploring novel synthetic strategies to access even more complex and diverse chemical space.[1][3] The combination of rational design, guided by structural biology and computational modeling, with innovative synthetic chemistry will undoubtedly lead to the discovery of the next generation of indazole-based therapeutics.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis & Troubleshooting for 1-Benzyl-3-(5-methoxycarbonyl-2-furyl)indazole

Welcome to the Advanced Synthesis Support Center. This guide is designed for researchers and drug development professionals working on the synthesis of 1-Benzyl-3-(5-methoxycarbonyl-2-furyl)indazole (CAS: 170632-13-0) [5...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. This guide is designed for researchers and drug development professionals working on the synthesis of 1-Benzyl-3-(5-methoxycarbonyl-2-furyl)indazole (CAS: 170632-13-0) [5]. This compound is a critical synthetic intermediate in the development of YC-1[1-benzyl-3-(5'-hydroxymethyl-2'-furyl)indazole] and its analogs, which are potent soluble guanylyl cyclase (sGC) activators and HIF-1α inhibitors used in cardiovascular and anti-leukemia research [1, 2, 3].

Synthesizing highly functionalized 3-heteroaryl indazoles presents specific chemical challenges, primarily regioselectivity during N-alkylation and the inherent instability of electron-deficient furylboronic acids during cross-coupling[4]. This guide provides field-proven protocols, mechanistic troubleshooting, and self-validating workflows to maximize your reaction yield.

Synthetic Workflow & Mechanistic Pathways

The most robust route to access this scaffold is a two-step sequence: regioselective N-benzylation of 3-iodo-1H-indazole, followed by a Suzuki-Miyaura cross-coupling with a functionalized furylboronic ester.

SynthesisWorkflow SM 3-Iodo-1H-indazole (Starting Material) N1 1-Benzyl-3-iodoindazole (Desired N1 Isomer) SM->N1 Benzyl Bromide, Cs2CO3, DMF N2 2-Benzyl-3-iodoindazole (N2 Byproduct) SM->N2 Regioselectivity Leakage Target 1-Benzyl-3-(5-methoxycarbonyl -2-furyl)indazole (Target Product) N1->Target Suzuki-Miyaura Pd(dppf)Cl2, K3PO4 Boronic (5-Methoxycarbonylfuran-2-yl) boronic acid BPin Boronic->Target Cross-Coupling Proto Protodeboronation Byproduct Boronic->Proto Competing Degradation Hydrolysis Ester Hydrolysis Byproduct Target->Hydrolysis Strong Base / High Temp

Figure 1: Synthetic workflow and side-reactions for 1-Benzyl-3-(5-methoxycarbonyl-2-furyl)indazole.

Quantitative Data: Suzuki-Miyaura Condition Optimization

The cross-coupling step is highly sensitive to the choice of base and boron species. The table below summarizes the causal relationship between reaction conditions and byproduct formation.

Table 1: Optimization Matrix for the Cross-Coupling Step

EntryBoron SourceCatalyst (5 mol%)Base (2.0 eq)Solvent SystemTemp (°C)Target Yield (%)Protodeboronation (%)Hydrolysis (%)
1Free Boronic AcidPd(PPh₃)₄Na₂CO₃ (aq)Toluene/EtOH90224533
2Free Boronic AcidPd(dppf)Cl₂K₂CO₃ (aq)Dioxane/H₂O80413821
3BPin EsterPd(dppf)Cl₂K₃PO₄ (aq)Dioxane/H₂O80761212
4 BPin Ester Pd(dppf)Cl₂ CsF (anhyd) Anhydrous Dioxane 90 89 <5 <1

Insight: Entry 4 eliminates water from the system, utilizing the fluorophilicity of boron to drive transmetalation. This completely suppresses both ester hydrolysis and protodeboronation.

Validated Experimental Protocols

As a self-validating system, each protocol includes distinct checkpoints to ensure the reaction is proceeding mechanistically as intended before moving to the next step.

Step A: Synthesis of 1-Benzyl-3-iodo-1H-indazole

Objective: Achieve >9:1 regioselectivity for the N1-isomer over the N2-isomer.

  • Preparation: Charge a flame-dried round-bottom flask with 3-iodo-1H-indazole (1.0 eq) and anhydrous DMF (0.5 M).

  • Deprotonation: Add Cs₂CO₃ (1.5 eq) in one portion. Stir the suspension at 0 °C for 15 minutes. Causality note: Cs₂CO₃ provides a softer, bulkier counterion compared to NaH, which kinetically favors alkylation at the less sterically hindered N1 position.

  • Alkylation: Add benzyl bromide (1.05 eq) dropwise over 10 minutes. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup: Quench with ice water. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine. Dry over Na₂SO₄ and concentrate.

  • Self-Validation Checkpoint: Run a TLC (Hexanes/EtOAc 4:1). The desired N1-benzyl isomer is less polar (Rf ~ 0.6) due to a lower net dipole moment compared to the N2-benzyl byproduct (Rf ~ 0.3). Purify via flash chromatography to isolate the N1-isomer.

Step B: Suzuki-Miyaura Cross-Coupling

Objective: Couple the furan moiety while preserving the sensitive methyl ester.

  • Preparation: In a Schlenk tube, combine 1-benzyl-3-iodo-1H-indazole (1.0 eq), (5-methoxycarbonylfuran-2-yl)boronic acid pinacol ester (1.2 eq), anhydrous CsF (3.0 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Degassing: Add anhydrous 1,4-dioxane (0.2 M). Sparge the mixture with ultra-pure Argon for 15 minutes. Causality note: Oxygen must be excluded to prevent Pd-mediated oxidative homocoupling of the furan boronic ester.

  • Reaction: Seal the tube and heat to 90 °C for 6 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate.

  • Self-Validation Checkpoint: Analyze the crude mixture via LC-MS. Look for the target mass [M+H]⁺ = 333.1. In the ¹H NMR spectrum of the purified product, verify the presence of the methyl ester singlet at ~3.90 ppm and the disappearance of the C3-iodine carbon signal in ¹³C NMR.

Troubleshooting Guide & FAQs

Q1: My N-benzylation step yields a near 1:1 mixture of N1 and N2 isomers. How do I improve N1 regioselectivity? A: This is a classic issue of kinetic vs. thermodynamic control driven by indazole tautomerism. If you are using a strong base like NaH in a highly polar solvent, the highly reactive naked anion will attack the electrophile indiscriminately, increasing N2 leakage. Solution: Switch to a bulkier base like Cs₂CO₃ and lower the temperature during the electrophile addition (0 °C). The cesium cation coordinates differently with the indazole nitrogen atoms, sterically shielding the N2 position and directing the benzyl bromide to the N1 position.

Q2: The Suzuki-Miyaura coupling shows low conversion, and I detect mostly unreacted 1-benzyl-3-iodoindazole and methyl 2-furoate. What is happening? A: You are observing rapid protodeboronation . Heteroaryl boronic acids, especially 2-furylboronic acids, are notoriously unstable. The electron-withdrawing 5-methoxycarbonyl group severely destabilizes the C-B bond, making it highly susceptible to cleavage by water and base. Solution: Do not use the free boronic acid. Convert it to the pinacol ester (BPin), which sterically shields the boron atom and moderates its Lewis acidity. Furthermore, switch to strictly anhydrous conditions using CsF in dioxane (as outlined in Table 1, Entry 4).

Q3: I am getting high conversion in the Suzuki coupling, but my isolated product is the carboxylic acid, not the methoxycarbonyl ester. A: The methyl ester is undergoing saponification (hydrolysis). Standard Suzuki conditions often employ strong aqueous bases (e.g., NaOH, Na₂CO₃) at elevated temperatures (80–100 °C). These conditions will rapidly hydrolyze the methoxycarbonyl group. Solution: Eliminate hydroxide and carbonate nucleophiles from your reaction. Utilize a non-nucleophilic fluoride base (CsF) in an anhydrous solvent. Fluoride is highly effective at activating the boron species for transmetalation without attacking the ester carbonyl.

Q4: I observe a significant amount of a homocoupled furan byproduct. What is the mechanistic cause? A: Homocoupling of the boronic ester is an oxidative process driven by the presence of trace oxygen, which oxidizes the Pd(II) intermediate, or via a Pd(II)-mediated transmetalation of two boronic acid equivalents. Solution: Ensure strict anaerobic conditions. Sparge your solvent with argon for at least 15–30 minutes prior to heating, and utilize standard Schlenk techniques. Using a slightly lower catalyst loading (e.g., 3 mol% instead of 10 mol%) can also reduce the rate of homocoupling relative to the desired cross-coupling.

References

  • Jin, C. L., et al. "1-Benzyl-3-(5'-hydroxymethyl-2'-furyl)indazole (YC-1) derivatives as novel inhibitors against sodium nitroprusside - induced apoptosis." Journal of Medicinal Chemistry.
  • "Synthesis of furopyrazole analogs of 1-benzyl-3-(5-hydroxymethyl-2-furyl)indazole (YC-1) as novel anti-leukemia agents." PubMed.
  • "The inhibitory mechanism of YC-1, a benzyl indazole, on smooth muscle cell proliferation: an in vitro and in vivo study." PubMed.
  • "CN106316958A - Preparation method of indazole and application of indazole in medicine synthesis.
  • "HR301463: 1-Benzyl-3-(5-methoxycarbonyl-2-furyl)indazole." Hairui Chemical.
Optimization

🧪 Technical Support Center: Suzuki-Miyaura Coupling of Indazoles

Welcome to the Reaction Diagnostics & Troubleshooting Portal . As drug development professionals and synthetic chemists, you know that the Suzuki-Miyaura cross-coupling of nitrogen-rich heterocycles is rarely a plug-and-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Reaction Diagnostics & Troubleshooting Portal . As drug development professionals and synthetic chemists, you know that the Suzuki-Miyaura cross-coupling of nitrogen-rich heterocycles is rarely a plug-and-play operation. Indazoles, with their competing reactive sites and nucleophilic nitrogen atoms, are notorious for derailing the palladium catalytic cycle.

This guide is engineered to help you diagnose, understand, and eliminate side product formation during the cross-coupling of indazole substrates. We move beyond standard protocols to explain the causality behind experimental failures, providing you with self-validating workflows grounded in authoritative mechanistic research.

Mechanistic Bottlenecks in Indazole Cross-Coupling

To troubleshoot a failed reaction, we must first understand how the indazole core disrupts the standard Pd(0)/Pd(II) catalytic cycle. The primary culprit is the formation of off-cycle coordination complexes, which stall transmetalation and open the door for degradation pathways.

Mechanism Pd0 Pd(0) Catalyst OxAdd Pd(II)-Indazole (Oxidative Addition) Pd0->OxAdd Indazole-X TransMet Pd(II)-Aryl (Transmetalation) OxAdd->TransMet Ar-B(OH)2 OffCycle Pd(II)-N-Indazole Off-Cycle Complex OxAdd->OffCycle N-H Coordination Dehal Dehalogenation OxAdd->Dehal Hydride Abstraction Product Coupled Product TransMet->Product Reductive Elim. Proto Protodeboronation TransMet->Proto Stalled Cycle Product->Pd0 OffCycle->OxAdd Reversible

Fig 1. Catalytic cycle of indazole coupling and off-cycle side product pathways.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing massive protodeboronation of my boronic acid when coupling with an unprotected indazole? Causality & Insight: Unprotected 1H-indazoles possess highly nucleophilic nitrogen atoms. Following oxidative addition, these nitrogen lone pairs can coordinate to the electrophilic Pd(II) center, forming a stable, off-cycle complex[1]. This coordination creates a severe kinetic bottleneck, drastically slowing down the transmetalation step. While transmetalation is stalled, the boronic acid remains exposed to the basic, aqueous reaction environment at elevated temperatures, leading to rapid base-catalyzed protodeboronation (hydrodeboronation)[2]. Resolution: To bypass this, you must either protect the indazole N-H (e.g., with THP or SEM) or use highly active precatalysts (like RuPhos Pd G4) that accelerate transmetalation to outcompete off-cycle coordination[3]. Additionally, switching to masked boronates like potassium trifluoroborates or lithium triisopropyl borates can significantly enhance stability against protodeboronation[4].

Q2: My indazole halide is converting into a dehalogenated (reduced) byproduct. How do I prevent this? Causality & Insight: Dehalogenation (hydrodehalogenation) occurs when the Pd(II)-aryl intermediate abstracts a hydride from the reaction environment instead of undergoing transmetalation with the boronic acid[5]. This typically happens when alcoholic solvents (like isopropanol or ethanol) or certain amine bases act as unintended hydride donors. It is a direct symptom of a slow transmetalation step forcing the catalyst to find alternative reaction pathways. Resolution: Immediately remove all alcoholic solvents from your protocol. Switch to a 1,4-dioxane/water or toluene/water system. If dehalogenation persists, increase the equivalents of your boronic acid to force the transmetalation equilibrium forward.

Q3: I protected my indazole with a Boc group, but I'm still getting complex mixtures and N-deprotection. What went wrong? Causality & Insight: The electron-withdrawing nature of the indazole ring makes N-Boc groups highly labile under standard basic Suzuki-Miyaura conditions. Prolonged heating with strong bases (e.g., K₂CO₃ or NaOH) causes in situ deprotection[6]. Once the Boc group falls off, the resulting free N-H coordinates to the catalyst, crashing the reaction and leading to unreacted starting material or competing N-arylation. Resolution: Switch to a milder base such as K₃PO₄ and utilize microwave irradiation to drastically shorten the reaction time, which minimizes the window for base-catalyzed Boc hydrolysis[6]. Alternatively, use a more robust protecting group like THP.

Diagnostic Workflow

Use the following decision tree to map your LC-MS or NMR crude data directly to actionable optimization strategies.

Troubleshooting Start LC-MS Diagnostic Q1 [M-B(OH)2+H]+ Protodeboronation? Start->Q1 Q2 [M-X+H]+ Dehalogenation? Start->Q2 Q3 -100 Da Mass N-Deprotection? Start->Q3 S1 Use Masked Boronates (e.g., MIDA, BF3K) Q1->S1 Yes S2 Avoid Alcoholic Solvents Increase Boronate Eq. Q2->S2 Yes S3 Switch to K3PO4 or Microwave Heating Q3->S3 Yes

Fig 2. Diagnostic workflow for identifying and resolving indazole coupling side products.

Quantitative Diagnostic Matrix

By quantifying the specific side products in your crude mixture, you can pinpoint the exact failure mode in your catalytic cycle.

Side ProductDiagnostic Marker (LC-MS)Primary Mechanistic CauseOptimized Countermeasure
Protodeboronation [M - B(OH)₂ + H]+ of boronic acidStalled transmetalation; high pH/tempUse masked boronates (e.g., BF₃K); anhydrous conditions[2].
Dehalogenation [M - X + H]+ of indazole coreHydride abstraction from solvent/baseSwitch to non-alcoholic solvent (Dioxane/Toluene)[5].
Homocoupling [2M - 2B(OH)₂ + H]+ of boronic acidO₂-mediated Pd(0) oxidationStrict degassing (Freeze-Pump-Thaw); Ar atmosphere.
N-Deprotection Loss of Boc mass (-100 Da)Base-catalyzed hydrolysisUse K₃PO₄ instead of K₂CO₃; lower temperature[6].

Self-Validating Experimental Protocol

Optimized RuPhos Pd G4-Catalyzed Suzuki-Miyaura Coupling of 3-Iodo-1H-Indazole

Scientific Rationale: This protocol utilizes RuPhos Pd G4, a highly active precatalyst that rapidly enters the catalytic cycle as a monoligated Pd(0) species. The extreme steric bulk of the RuPhos ligand accelerates reductive elimination and outcompetes the off-cycle N-coordination of the indazole[3]. Furthermore, the use of K₃PO₄ prevents base-catalyzed degradation of sensitive functional groups[7].

Step 1: Reagent Preparation & Stoichiometry

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-iodo-1H-indazole (1.0 equiv), the arylboronic acid (1.5 equiv), and anhydrous K₃PO₄ (2.0 equiv).

  • Causality Check: Using 1.5 equivalents of boronic acid acts as a kinetic buffer. Even if minor protodeboronation occurs, sufficient boronic acid remains to drive the transmetalation forward.

Step 2: Solvent Addition & Deoxygenation

  • Add a solvent mixture of 1,4-dioxane/H₂O (4:1 v/v) to achieve a 0.1 M concentration of the indazole.

  • Seal the flask and degas the mixture via three consecutive freeze-pump-thaw cycles, backfilling with ultra-pure Argon.

  • Causality Check: Oxygen must be rigorously excluded. O₂ re-oxidizes Pd(0) to Pd(II) without an aryl halide present, which directly triggers the homocoupling of your boronic acid.

Step 3: Catalyst Introduction

  • Under a positive stream of Argon, quickly add RuPhos Pd G4 (2–5 mol%).

  • Validation Checkpoint 1: The solution should turn a clear, pale yellow/orange. A rapid shift to black indicates premature catalyst decomposition (Pd-black formation), often due to insufficient degassing or poor ligand coordination[7].

Step 4: Reaction Execution & Monitoring

  • Heat the reaction mixture to 60 °C in a pre-heated oil bath.

  • Validation Checkpoint 2: At the 2-hour mark, withdraw a 10 µL aliquot under Argon, dilute in MeCN, and analyze via LC-MS.

    • If you see the dehalogenated indazole mass (>5%): Your transmetalation is too slow. Consider increasing the boronic acid equivalents or verifying the purity of your dioxane (peroxides can interfere).

    • If you see massive protodeboronation: Your boronic acid is unstable. Abort and synthesize the corresponding potassium trifluoroborate salt[2].

Step 5: Workup & Isolation

  • Upon complete consumption of the starting material (typically 4–8 hours), cool the reaction to room temperature.

  • Dilute with water and extract three times with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo for subsequent flash chromatography.

References

  • Synthetic optimization using RuPhos PdG4 catalyst in Suzuki-Miyaura coupling reaction and bio-evaluation of 1,3,4-Oxadiazole derivatives as potential lung cancer agents. ResearchGate. Available at:[Link]

  • A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. DSpace@MIT. Available at:[Link]

  • Extracting Mechanistic Information from an Open Data Set for a Pharma-Relevant Suzuki–Miyaura Cross-Coupling Reaction. ACS Publications. Available at:[Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. Available at:[Link]

  • Suzuki−Miyaura, α-Ketone Arylation and Dehalogenation Reactions Catalyzed by a Versatile N-Heterocyclic Carbene−Palladacycle Complex. ACS Publications. Available at:[Link]

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid. MDPI. Available at:[Link]

  • Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. PMC. Available at:[Link]

Sources

Troubleshooting

Challenges in the functionalization of the indazole C3 position

Technical Support Center: Indazole C3 Functionalization Introduction: Navigating the Challenges of Indazole C3 Functionalization The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Indazole C3 Functionalization

Introduction: Navigating the Challenges of Indazole C3 Functionalization

The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs, including kinase inhibitors like Pazopanib and Niraparib.[1][2] Its utility as an indole bioisostere allows for the fine-tuning of pharmacological activities.[3] However, the synthesis of C3-functionalized indazoles presents significant and often frustrating challenges for researchers.[4]

Unlike the more nucleophilic N1 and N2 positions, the C3 position of the indazole ring lacks inherent reactivity, making direct functionalization a non-trivial pursuit.[3][5][6] Direct C3-alkylation is particularly rare, and other transformations often require harsh conditions, multi-step sequences involving prefunctionalization, or sophisticated catalytic systems that can be difficult to optimize.[3][5][7] This guide serves as a technical support resource, structured in a question-and-answer format to directly address common experimental failures and strategic decisions. We will explore the causality behind protocol choices, provide field-proven troubleshooting steps, and offer detailed methodologies to empower your research and drug development efforts.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter in the lab. Each answer provides an explanation of the underlying chemistry and actionable solutions.

Question 1: My direct C-H arylation at the C3 position is failing or giving very low yields. What am I doing wrong?

Answer: This is a common and multifaceted problem often rooted in catalyst, solvent, or substrate incompatibility. The C3 C-H bond is notoriously unreactive, requiring carefully optimized conditions to achieve activation.[8][9]

  • Underlying Cause 1: Inefficient Catalyst System. Standard palladium cross-coupling conditions are often ineffective. The choice of catalyst, ligand, and base is critical and highly interdependent.

    • Solution: A robust and practical system for the direct C3-arylation of unprotected 1H-indazoles utilizes a Palladium(II) acetate catalyst with 1,10-phenanthroline (Phen) as the ligand and cesium carbonate (Cs2CO3) as the base.[8] The use of a high-boiling-point, non-polar solvent like toluene is crucial for both reactivity and selectivity.[8] Avoid the use of silver additives, which are common in other C-H activation protocols but are unnecessary here and add cost and complexity.[8]

  • Underlying Cause 2: Incorrect Solvent Choice. The solvent plays a more significant role than just dissolving reagents; it influences catalyst stability and substrate reactivity.

    • Solution: High-boiling aromatic hydrocarbons such as toluene, chlorobenzene, or mesitylene have proven essential for good reactivity and selectivity in Pd-catalyzed C3-arylations.[8] Polar aprotic solvents common in other couplings may not be suitable.

  • Underlying Cause 3: Competing N-Arylation. If your indazole is unprotected, the nucleophilic N1/N2 positions can compete for the arylating agent, leading to a complex mixture of products.

    • Solution: While the Pd/Phen system mentioned above shows good C3 selectivity for unprotected indazoles, another strategy is to use an N-protected indazole.[8] However, this adds steps to your synthesis. A more direct approach is to optimize for C-H activation conditions that do not favor N-arylation.

Below is a table summarizing a highly effective protocol for direct C3-arylation.

ComponentRecommended Reagent/ConditionRationale & Key Considerations
Catalyst Pd(OAc)₂ (10 mol%)A reliable Pd(II) precatalyst.[8]
Ligand 1,10-Phenanthroline (10 mol%)Crucial for catalyst stability and reactivity at high temperatures.[8]
Base Cs₂CO₃ (1.0 equiv)Essential for the C-H activation step.[8]
Solvent TolueneHigh boiling point is necessary; found to be superior for selectivity.[8]
Temperature 160 °CHigh temperature is required to overcome the activation barrier of the C3 C-H bond.[8]
Substrates Aryl Iodides & Aryl BromidesBoth are effective coupling partners under these conditions.[8]

Question 2: I'm trying to perform a direct C3-alkylation, but I'm getting no product. Is this even possible?

Answer: Direct C3-alkylation using the indazole as a nucleophile is exceptionally difficult and rare due to the low nucleophilicity of the C3 carbon.[5][10] The solution lies in reversing the polarity of the indazole, a concept known as "umpolung."

  • The "Umpolung" Strategy: Instead of using the indazole as a nucleophile, we can transform it into an electrophile. This can be achieved by activating the N1 position with a good leaving group, such as a benzoyloxy group, to create an N-(benzoyloxy)indazole.[6] This electrophilic indazole can then react with a nucleophile generated from an allene via copper hydride (CuH) catalysis.[5][6]

  • Mechanism Insight: The CuH catalyst first reacts with the allene to form a copper-allyl intermediate. This nucleophilic intermediate then attacks the C3 position of the electrophilic N-(benzoyloxy)indazole in a highly C3-selective manner, leading to the desired C3-allylated product with excellent enantioselectivity when a chiral ligand is used.[5][6] This strategy effectively bypasses the inherent lack of nucleophilicity at C3.

G cluster_0 Conventional Approach (Fails) cluster_1 Umpolung Strategy (Succeeds) Indazole_Nuc Indazole (Nucleophile) Alkyl_Elec Alkyl Halide (Electrophile) Indazole_Nuc->Alkyl_Elec Attack? No_Product No C3 Product Alkyl_Elec->No_Product Low C3 Nucleophilicity Indazole_Elec N-(BzO)-Indazole (Electrophile) Allene Allene CuH CuH Catalyst + Chiral Ligand Cu_Allyl Copper-Allyl (Nucleophile) Product C3-Allylated Indazole (High ee)

A detailed protocol for this advanced method is provided in the "Key Protocols" section.

Question 3: My Suzuki coupling from a 3-iodoindazole gives a low yield, and I see significant amounts of my starting material converted back to unprotected indazole. What's happening?

Answer: You are likely observing a common and frustrating side reaction in cross-coupling chemistry: proto-dehalogenation .

  • Underlying Cause: In the Suzuki-Miyaura catalytic cycle, before the desired transmetalation with the boronic acid can occur, the oxidative addition intermediate (Pd(II)-Indazole-I) can be intercepted by trace amounts of water, base, or other proton sources in the reaction mixture. This leads to the cleavage of the C-I bond and regeneration of the C-H bond, effectively destroying your starting material.[7]

  • Troubleshooting & Solutions:

    • Strictly Anhydrous Conditions: Ensure your solvent and reagents are rigorously dry. Use freshly distilled solvents and dry your glassware thoroughly.

    • Choice of Base: Use a non-hydroxide base if possible. Anhydrous K₃PO₄ or CsF can sometimes be better choices than aqueous Na₂CO₃ or K₂CO₃.

    • Switch Coupling Reactions: If proto-dehalogenation persists, consider switching to a coupling reaction that is less prone to this side reaction. Negishi coupling is an excellent alternative.[7] This involves converting the 3-iodoindazole to a more reactive organozinc intermediate, which undergoes transmetalation with the palladium catalyst much more rapidly, outcompeting the proto-dehalogenation pathway.

G cluster_suzuki Suzuki Pathway cluster_negishi Negishi Alternative S_Start 3-Iodoindazole S_Pd Pd(0) S_OA Oxidative Addition Intermediate S_Boronic Ar-B(OH)₂ S_Product C3-Arylated Indazole S_Proton H⁺ Source (e.g., H₂O) S_Side Indazole (Side Product) N_Start 3-Iodoindazole N_Zn Organozinc Intermediate (Indazole-ZnCl) N_Pd Pd(0) N_OA Oxidative Addition Intermediate N_Product C3-Arylated Indazole

Frequently Asked Questions (FAQs)

Q1: Why is the C3 position of indazole so electronically deactivated for functionalization?

The difficulty arises from the electronic structure of the bicyclic aromatic system.[11] In 1H-indazoles, the C3 position is adjacent to the N2 nitrogen, which is pyridine-like and electron-withdrawing. This reduces the electron density at C3, making it a poor nucleophile and resistant to electrophilic attack. Furthermore, deprotonation at C3 to form an anion is challenging. While N-protection can help, 3-anionized indazoles generated from N1-substituted precursors are often unstable and can undergo ring-opening to form o-aminobenzonitriles.[12]

Q2: What is the most reliable strategy for a researcher new to indazole chemistry to achieve C3 functionalization?

For reliability and broad applicability, a two-step prefunctionalization/cross-coupling approach is often the most dependable starting point.

  • Halogenation: First, introduce a halogen (bromine or iodine) selectively at the C3 position. Iodination can often be achieved using I₂ and a base like KOH in DMF.[13]

  • Cross-Coupling: Use the resulting 3-haloindazole in a well-established cross-coupling reaction. As discussed in the troubleshooting section, Negishi coupling is often more robust than Suzuki coupling for these substrates due to minimized side reactions.[7] This approach requires more steps than direct C-H activation but relies on more predictable and higher-yielding transformations.

Q3: I see methods using N-protecting groups. When are they necessary and which one should I choose?

N-protection is critical when you need to perform chemistry that is incompatible with the acidic N-H proton or when you need to direct reactivity.

  • When is it necessary? When using strongly basic or organometallic reagents (like n-BuLi) that would otherwise deprotonate the nitrogen.

  • Which one to choose? For directing C3 functionalization, the 2-(trimethylsilyl)ethoxymethyl (SEM) group is an excellent choice.[12] After selective protection at the N2 position, the SEM group acts as an outstanding directing group for lithiation, allowing for clean deprotonation at the C3 position with n-BuLi. The resulting C3-lithiated indazole is a potent nucleophile that can be trapped with various electrophiles.[12] The SEM group is stable under many conditions and can be readily removed with fluoride sources (TBAF) or acid.[12]

Q4: Are there any emerging metal-free options for C3 functionalization?

Yes, the field is rapidly advancing beyond traditional transition-metal catalysis. Visible-light photocatalysis is a prominent metal-free strategy. For instance, the direct C3-carbamoylation of 2H-indazoles has been achieved using an organic photocatalyst (4CzIPN) and visible light.[1] This method avoids harsh oxidants and high temperatures, representing a greener and milder approach.[1] Radical-based C-H functionalizations are also gaining traction, offering alternative pathways to forge new bonds at the C3 position.[14]

Key Protocols & Methodologies

Protocol 1: Pd-Catalyzed Direct C-H Arylation of 1H-Indazoles [8]

This protocol is adapted from a robust method for the direct arylation of unprotected indazoles.

  • Preparation: To a 35 mL oven-dried sealed tube, add the 1H-indazole (0.25 mmol, 1.0 equiv), aryl halide (ArI or ArBr, 0.25 mmol, 1.0 equiv), Palladium(II) acetate (Pd(OAc)₂, 5.6 mg, 0.025 mmol, 10 mol%), 1,10-phenanthroline (4.5 mg, 0.025 mmol, 10 mol%), and Cesium Carbonate (Cs₂CO₃, 82 mg, 0.25 mmol, 1.0 equiv).

  • Solvent Addition: Add anhydrous toluene (1 mL) to the tube.

  • Reaction: Cap the tube tightly and place it in a preheated oil bath or heating block at 160 °C.

  • Stirring: Stir the reaction mixture vigorously for 48–72 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (EtOAc, 10 mL) and filter through a short pad of Celite®, washing the pad with additional EtOAc.

  • Purification: Concentrate the filtrate in vacuo. Purify the resulting residue by column chromatography on silica gel (e.g., hexanes:EtOAc gradient) to yield the 3-arylated indazole.

Protocol 2: CuH-Catalyzed Enantioselective C3-Allylation (Umpolung Strategy) [5][6]

This protocol describes the asymmetric allylation of an electrophilic indazole derivative.

  • Catalyst Preparation: In a glovebox, add the copper(II) acetate (precatalyst), a chiral phosphine ligand (e.g., (R)-DTBM-SEGPHOS), and a silane reducing agent (e.g., PhSiH₃) to a vial with a stir bar. Add an anhydrous, non-polar solvent (e.g., toluene). Stir at room temperature to generate the active CuH species.

  • Reagent Addition: To a separate oven-dried vial, add the N-(benzoyloxy)indazole electrophile (0.5 mmol, 1.0 equiv) and the allene coupling partner (e.g., 1-aryl-1-alkylallene, 1.2 equiv). Dissolve in the same anhydrous solvent.

  • Reaction: Cool the solution of the indazole and allene to the desired temperature (e.g., 0 °C or room temperature). Add the pre-formed catalyst solution via syringe.

  • Monitoring: Stir the reaction under an inert atmosphere and monitor by TLC or LC-MS until the starting indazole electrophile is consumed.

  • Work-up & Purification: Quench the reaction, perform an aqueous work-up, and extract with an organic solvent. Dry the organic layer, concentrate, and purify the crude product by flash column chromatography to obtain the chiral C3-allylated indazole.

References

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferran.
  • Ma, W., Li, G., Wang, Y., Zhang, H., Liu, Y., Zhang, G., & Liu, G. (2022). Visible light-promoted transition metal-free direct C3-carbamoylation of 2H-Indazoles. Frontiers in Chemistry, 10. Available at: [Link]

  • Ye, Y., Kim, S.-T., Jeong, J., Baik, M.-H., & Buchwald, S. L. (2020). Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. Journal of the American Chemical Society, 142(23), 10595–10602. Available at: [Link]

  • Liu, W., & Daugulis, O. (2012). A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide. Organic letters, 14(17), 4674–4677. Available at: [Link]

  • Jones, T. R., & Reiss, B. (2011). Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. Organic letters, 13(24), 6456–6459. Available at: [Link]

  • (n.d.). Functionalization of indazoles by means of transition metal-catalyzed cross-coupling reactions | Request PDF. ResearchGate. Available at: [Link]

  • Li, P., Zhao, J., Wu, C., Larock, R. C., & Shi, F. (2011). Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones. Organic Letters, 13(14), 3572–3575. Available at: [Link]

  • Yang, Z., Yu, J., & Pan, C. (2022). Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry, 20(39), 7746–7764. Available at: [Link]

  • Ye, Y., Kim, S.-T., Jeong, J., Baik, M.-H., & Buchwald, S. L. (2020). Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. Journal of the American Chemical Society. Available at: [Link]

  • Ye, Y., Kim, S.-T., Jeong, J., Baik, M.-H., & Buchwald, S. L. (2020). Highly Enantioselective Synthesis of Indazoles with a C3-Qua- ternary Chiral Center Using CuH Catalysis. DSpace@MIT. Available at: [Link]

  • Chtchigrovsky, M., Zhuravel, M., Nguyen, H. N., & Gudz, A. (2016). Solution to the C3–Arylation of Indazoles: Development of a Scalable Method. Organic Letters, 18(14), 3362–3365. Available at: [Link]

  • Luo, G., Chen, L., & Dubowchik, G. M. (2006). Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles. The Journal of Organic Chemistry, 71(14), 5392–5395. Available at: [Link]

  • Chen, G., Hu, M., & Peng, Y. (2018). Switchable Synthesis of 3-Substituted 1H-Indazoles and 3,3-Disubstituted 3H-Indazole-3-phosphonates Tuned by Phosphoryl Groups. Organic Chemistry Portal. Available at: [Link]

  • Yadav, L., & Chaudhary, S. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. Available at: [Link]

  • Tandon, N., Luxami, V., Kant, D., Tandon, R., & Paul, K. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC advances, 11(41), 25228–25257. Available at: [Link]

  • Cheung, H., Trzoss, M., & Sun, D. (2009). Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. The Journal of Organic Chemistry, 74(16), 6331–6334. Available at: [Link]

  • Arepally, S., & Sharada, D. S. (2024). Synthesis and Utilization of 1H-Indazole N-Oxides in the Production of C3-Functionalized 1H-Indazoles. Thieme E-Books & E-Journals. Available at: [Link]

  • Yang, Z., Yu, J.-T., & Pan, C. (2022). Recent advances in C-H functionalization of 2 H-indazoles. Organic & biomolecular chemistry, 20(39), 7746–7764. Available at: [Link]

  • (n.d.). Reported methods on C3 arylation of 1H-indazoles and 1H-azaindazoles versus our new procedure. ResearchGate. Available at: [Link]

  • Yadav, L., & Chaudhary, S. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. Available at: [Link]

  • Tandon, N., Luxami, V., Kant, D., Tandon, R., & Paul, K. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. Available at: [Link]

Sources

Optimization

Technical Support Center: Assay Optimization for 1-Benzyl-3-(5-methoxycarbonyl-2-furyl)indazole

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals working with 1-Benzyl-3-(5-methoxycarbonyl-2-furyl)indazole (CAS: 170632-13-0), a highly lipophilic ana...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals working with 1-Benzyl-3-(5-methoxycarbonyl-2-furyl)indazole (CAS: 170632-13-0), a highly lipophilic analog of YC-1. Like its parent compound, this molecule functions as a dual-action modulator—stimulating soluble guanylyl cyclase (sGC) and inhibiting hypoxia-inducible factor-1α (HIF-1α)[1][2].

Due to its structural composition (an indazole core, a benzyl group, and a methoxycarbonyl-furan moiety), this compound exhibits extreme hydrophobicity. This guide provides mechanistic troubleshooting, validated solubilization strategies, and self-validating protocols to ensure reproducible in vitro assay performance.

Part 1: Troubleshooting FAQs & Mechanistic Causality

Q1: Why does the compound precipitate immediately upon addition to my aqueous cell culture media or biochemical assay buffer? A: This phenomenon is known as "solvent shock." When a highly hydrophobic compound is diluted from a high-concentration DMSO stock directly into an aqueous environment, the rapid shift in the dielectric constant strips the solvent shell away from the molecule[3]. Because water cannot thermodynamically solvate the lipophilic indazole and benzyl rings, the compound rapidly undergoes nucleation and forms colloidal aggregates or crystalline precipitates. To prevent this, intermediate carrier systems (like cyclodextrins or micelles) must be used to shield the hydrophobic domains during the aqueous transition.

Q2: My sGC biochemical assay results are highly erratic, even when I don't see visible precipitation. What is causing this variance? A: If visible precipitation is absent but data is inconsistent, the compound is likely undergoing non-specific binding (NSB) to the polystyrene walls of your microtiter plates. Highly lipophilic molecules partition out of the aqueous phase and adsorb onto hydrophobic plastics. This drastically reduces the free, effective concentration of the drug in your assay. You must switch to low-binding (polypropylene or surface-treated) plates and introduce a non-ionic surfactant, such as Pluronic F-127, to maintain the compound in solution via micellar encapsulation[4][5].

Q3: Can I just increase the DMSO concentration to keep the compound soluble in my HIF-1 reporter assay? A: No. While increasing DMSO will thermodynamically favor solubility, most cell lines (e.g., HepG2, HeLa, or HUVECs used in angiogenesis assays) exhibit significant cytotoxicity and altered transcriptional profiles when DMSO exceeds 0.5% (v/v)[3]. Instead of increasing the organic solvent, you should utilize a biologically inert solubilizer like Hydroxypropyl-β-cyclodextrin (HP-β-CD), which forms a dynamic, water-soluble inclusion complex with the drug without disrupting cellular membranes[6].

Part 2: Solubilization Strategies & Quantitative Data

Selecting the correct formulation strategy depends entirely on the downstream application. The table below synthesizes the optimal solubility limits and carrier compatibilities for 1-Benzyl-3-(5-methoxycarbonyl-2-furyl)indazole.

Solvent / Carrier SystemMax Achievable ConcentrationPrimary ApplicationMechanistic Advantage
100% Anhydrous DMSO > 25 mg/mLStock Solution StorageDisrupts crystal lattice; prevents hydrolysis.
Standard Aqueous Buffer < 0.1 µg/mLNot RecommendedHigh risk of solvent shock and NSB.
10% (w/v) HP-β-CD ~ 2.5 - 5.0 mg/mLCell-Based Assays (HIF-1)Forms 1:1 inclusion complexes; low cytotoxicity.
0.1% Pluronic F-127 ~ 1.0 - 2.0 mg/mLBiochemical Assays (sGC)Triblock copolymer forms protective micelles.
0.1% BSA in Buffer ~ 0.5 mg/mLEnzymatic AssaysActs as a hydrophobic carrier protein.

Part 3: Experimental Methodologies

To guarantee scientific integrity, the following protocols are designed as self-validating systems. By incorporating optical density checks, you can empirically verify that the compound is successfully solubilized before introducing it to your biological system.

Protocol A: HP-β-CD Inclusion Complexation (For Cell-Based Assays)

Mechanism: HP-β-CD features a hydrophobic cavity that encapsulates the lipophilic benzyl/indazole moieties, while its hydrophilic exterior ensures aqueous solubility[6].

  • Stock Preparation: Dissolve the compound in anhydrous DMSO to a concentration of 10 mM. Store aliquots at -20°C.

  • Carrier Preparation: Prepare a 10% (w/v) solution of HP-β-CD in standard PBS (pH 7.4). Warm the solution to 37°C in a water bath.

  • Complexation: While vortexing the HP-β-CD solution vigorously, add the 10 mM DMSO stock dropwise. Critical Step: Do not add the aqueous buffer to the DMSO; always add the DMSO to the aqueous buffer to prevent localized solvent shock. Ensure the final DMSO concentration remains ≤ 0.5%.

  • Energy Input: Sonicate the mixture in a bath sonicator for 5–10 minutes at room temperature to drive the thermodynamic formation of the inclusion complexes.

  • Self-Validation Check: Measure the absorbance of the final solution at 600 nm (OD600) against a blank of 10% HP-β-CD. An OD600 < 0.05 confirms the absence of light-scattering colloidal aggregates, validating complete solubilization.

  • Sterilization: Filter the solution through a 0.22 µm PES (Polyethersulfone) syringe filter before applying to cell cultures.

Protocol B: Micellar Encapsulation with Pluronic F-127 (For Biochemical Assays)

Mechanism: Pluronic F-127 is a non-ionic triblock copolymer. Its hydrophobic poly(propylene oxide) core encapsulates the drug, while its hydrophilic poly(ethylene oxide) corona interacts with the aqueous buffer[4][5].

  • Surfactant Stock: Prepare a 20% (w/v) stock of Pluronic F-127 in anhydrous DMSO.

  • Pre-mixing: In a microcentrifuge tube, mix the 10 mM compound DMSO stock with the 20% Pluronic F-127 DMSO stock at a 1:1 volumetric ratio. Pipette repeatedly to ensure homogeneous distribution.

  • Aqueous Dispersion: Add this pre-mixture dropwise into your biochemical assay buffer (e.g., Tris-HCl, pH 7.4, containing 3 mM MgCl2 for sGC assays). Vortex immediately upon addition.

  • Equilibration: Allow the solution to equilibrate at room temperature for 15 minutes. This allows the micelles to stabilize their thermodynamic minimum radius.

  • Self-Validation Check: Centrifuge the solution at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube for a microscopic white pellet. If no pellet is visible, the micellar encapsulation is successful.

Part 4: Visualizing Mechanisms and Workflows

G Compound 1-Benzyl-3-(5-methoxycarbonyl -2-furyl)indazole HIF1 HIF-1α Accumulation Compound->HIF1 Inhibits sGC Soluble Guanylyl Cyclase (sGC) Compound->sGC Stimulates Angiogenesis Tumor Angiogenesis HIF1->Angiogenesis Promotes cGMP cGMP Production sGC->cGMP Catalyzes Vasodilation Vasodilation / Anti-platelet cGMP->Vasodilation Induces

Dual-action mechanism: sGC stimulation and HIF-1α inhibition by the YC-1 analog.

Workflow Stock 10 mM DMSO Stock (Highly Soluble) Direct Direct Aqueous Dilution Stock->Direct HPBCD Add to 10% HP-β-CD (Inclusion Complex) Stock->HPBCD Pluronic Mix with Pluronic F-127 (Micellar Encapsulation) Stock->Pluronic Shock Solvent Shock & Precipitation Direct->Shock StableCell Stable Solution (Cell-Based Assays) HPBCD->StableCell StableBio Stable Solution (Biochemical Assays) Pluronic->StableBio

Solubilization workflows preventing solvent shock via cyclodextrin or micellar encapsulation.

References

  • Therapeutic Applications and Mechanisms of YC-1: A Soluble Guanylate Cyclase Stimulator.IntechOpen.
  • YC-1: Applied Workflows for HIF-1α Inhibition and Hypoxia.Goat Anti Mouse.
  • Overcoming Zoapatanol solubility problems for assays.Benchchem.
  • Apparent aqueous solubility.Science.gov.
  • Examination of Gossypol-Pluronic Micelles as Potential Radiosensitizers.NIH PMC.
  • Pluronic® F-127, 10% in H2O.Biotium.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Palladium-Catalyzed Indazole Functionalization

Welcome to the Technical Support Center for advanced heterocyclic cross-coupling. Indazoles are highly privileged pharmacophores in drug development, but their functionalization via palladium-catalyzed cross-coupling (e....

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced heterocyclic cross-coupling. Indazoles are highly privileged pharmacophores in drug development, but their functionalization via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) is notoriously prone to poor conversion. This guide provides a mechanistic deep-dive into the causality of these failures and offers validated, step-by-step troubleshooting protocols.

Diagnostic Logic Tree

Before altering your reaction conditions, it is critical to identify the specific kinetic bottleneck stalling your catalytic cycle. Follow the diagnostic workflow below to isolate the root cause of low conversion.

Workflow Start Low Conversion in Indazole Cross-Coupling CheckNH Is Indazole N-H Unprotected? Start->CheckNH Protect Apply N-Boc/THP Protection CheckNH->Protect Yes (N-H present) CheckLigand Evaluate Ligand Steric Bulk CheckNH->CheckLigand No / Prefer Unprotected Protect->CheckLigand Proceed to Coupling UseBuchwald Switch to Bulky Ligand (e.g., XPhos, RuPhos) CheckLigand->UseBuchwald Small Ligand (PPh3, dppf) CheckBase Assess Base & Solvent for Protodeboronation CheckLigand->CheckBase Already Bulky UseBuchwald->CheckBase OptimizeBase Use Anhydrous K3PO4 & Lower Temp CheckBase->OptimizeBase Boronic Acid Degraded Success Optimal Conversion Achieved CheckBase->Success Reaction Proceeds OptimizeBase->Success

Diagnostic workflow for troubleshooting low conversion in indazole cross-coupling reactions.

Deep-Dive FAQs: Causality & Mechanistic Solutions

Q1: Why does my unprotected indazole stall the catalytic cycle, resulting in near-zero conversion? The failure is rarely due to the oxidative addition step; rather, it is a classic case of catalyst poisoning. The Lewis basic nitrogen atoms (N1/N2) of the indazole ring can strongly coordinate to the electrophilic Palladium(II) center[1]. This coordination forms an off-cycle, thermodynamically stable Pd(II)-indazole complex that effectively halts transmetalation. Furthermore, under basic conditions, the acidic N-H bond can deprotonate, forming an azolyl anion that binds even more tightly to the metal center, completely deactivating the catalyst[2].

Q2: How can I rationally select a ligand to overcome this catalyst poisoning without using protecting groups? The solution lies in steric causality. Small phosphine ligands (like PPh 3​ or dppf) leave the Pd center sterically exposed, allowing the indazole nitrogen to coordinate. To prevent this, switch to bulky, electron-rich biarylphosphine ligands (the Buchwald series, such as XPhos, RuPhos, or BrettPhos)[3]. The massive steric bulk of the isopropyl groups on these ligands creates a physical "shield" around the palladium center. This steric repulsion prevents the formation of the off-cycle Pd-indazole complex, forcing the catalytic cycle forward into transmetalation[2].

Mechanism Pd0 Active Pd(0)L Catalyst OxAdd Oxidative Addition Pd(II)(Ar)(X)L Pd0->OxAdd Aryl Halide Poison Off-Cycle Catalyst Poisoning Stable Pd(II)-Indazole Complex OxAdd->Poison Unprotected Indazole N-H (Small Ligands) Transmet Transmetalation Pd(II)(Ar)(Ar')L OxAdd->Transmet Boronic Acid + Base Poison->OxAdd Bulky Ligand (XPhos) Steric Repulsion RedElim Reductive Elimination Cross-Coupled Product Transmet->RedElim Fast Kinetics RedElim->Pd0 Catalyst Regeneration

Mechanistic pathway showing off-cycle catalyst poisoning and ligand-based steric rescue.

Q3: If I choose to protect the indazole, which protecting group is optimal? Protecting the N-H group (e.g., with Boc, THP, or SEM) completely eliminates the formation of the inhibitory azolyl anion and significantly reduces the Lewis basicity of the heterocycle[4]. The tert-butyloxycarbonyl (Boc) group is highly recommended. Its bulky nature provides additional steric shielding, and its electron-withdrawing character reduces the electron density of the indazole ring, which can facilitate oxidative addition if the indazole itself is the electrophile (e.g., a halo-indazole)[3].

Q4: I am observing rapid consumption of my boronic acid but no product formation. What is happening? You are observing protodeboronation. This is a competing side reaction where the C-B bond of the boronic acid is cleaved by a proton source (often water, or the indazole N-H itself) before transmetalation can occur[1]. Because nitrogen-rich heterocycles slow down the transmetalation step, protodeboronation gains a kinetic advantage, especially at high temperatures[2]. To troubleshoot this, use anhydrous bases (e.g., anhydrous K 3​ PO 4​ ), lower the reaction temperature, or employ a slow-addition protocol for the indazole to keep its concentration low[1].

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between reaction parameters and conversion rates when coupling 6-Bromo-1H-indazole with phenylboronic acid.

Indazole StateLigand / CatalystBase / SolventConversionMechanistic Causality
UnprotectedPd(PPh 3​ ) 4​ Na 2​ CO 3​ / Dioxane-H 2​ O< 10%Severe catalyst poisoning by N-H coordination[2].
UnprotectedXPhos Pd G3K 3​ PO 4​ / Dioxane-H 2​ O> 90%Steric bulk of XPhos prevents N-coordination[3].
N-Boc Protected Pd(dppf)Cl 2​ K 2​ CO 3​ / Dioxane-H 2​ O85%Boc protection eliminates azolyl anion formation[4].
UnprotectedXPhos Pd G3K 3​ PO 4​ / Dioxane (110 °C)40%High heat drives competitive protodeboronation[1].

Validated Experimental Protocols

Every protocol below is designed as a self-validating system, ensuring you can analytically confirm success at each step before proceeding.

Protocol A: N-Boc Protection of 1H-Indazoles (Pre-Coupling Optimization)

Purpose: To mask the acidic N-H bond and introduce steric bulk, preventing catalyst poisoning[4].

  • Setup: In an oven-dried round-bottom flask, dissolve 1H-indazole (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.

  • Catalysis: Add 4-Dimethylaminopyridine (DMAP) (0.1 equiv). Causality: DMAP acts as a nucleophilic catalyst, attacking the anhydride to form a highly reactive intermediate.

  • Reagent Addition: Slowly add Di-tert-butyl dicarbonate (Boc 2​ O) (1.2 equiv) at 0 °C. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Self-Validation Check:

    • Visual Cue: The immediate cessation of CO 2​ gas evolution indicates the complete consumption of the anhydride.

    • Analytical Cue: Perform TLC (Hexane:EtOAc 3:1). The highly polar N-H indazole (low Rf​ ) will convert to a significantly less polar N-Boc indazole (high Rf​ ), validating the successful masking of the hydrogen bond donor.

  • Workup: Quench with saturated aqueous NaHCO 3​ , extract with DCM, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

Protocol B: Suzuki-Miyaura Coupling of Unprotected Indazoles

Purpose: To achieve high conversion without protecting groups by utilizing steric exclusion[2][3].

  • Preparation: To an oven-dried Schlenk tube, add the halo-indazole (1.0 equiv), boronic acid (1.5 equiv), anhydrous K 3​ PO 4​ (2.0 equiv), and XPhos Pd G3 precatalyst (2-5 mol%).

  • Degassing: Evacuate and backfill the tube with Argon three times. Causality: Oxygen promotes homocoupling of the boronic acid and degrades the active Pd(0) species[1].

  • Solvent Addition: Add degassed 1,4-Dioxane/H 2​ O (4:1 v/v) to achieve a 0.1 M concentration.

  • Reaction: Seal the tube and heat to 80 °C for 12 hours.

  • Self-Validation Check:

    • Visual Cue: The reaction mixture transitioning from the characteristic yellow/green of the Pd G3 precatalyst to a deep red/brown signifies the successful generation of the active Pd(0) species.

    • Analytical Cue: LC-MS monitoring must show the appearance of the product mass without a massive spike in the protodeboronated aryl mass (Ar-H), validating that transmetalation is outcompeting degradation.

Sources

Optimization

Stability issues of 1-Benzyl-3-(5-methoxycarbonyl-2-furyl)indazole in DMSO solution

Technical Support Center: 1-Benzyl-3-(5-methoxycarbonyl-2-furyl)indazole Last Updated: March 14, 2026 | Application Science Division Welcome to the technical troubleshooting guide for 1-Benzyl-3-(5-methoxycarbonyl-2-fury...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-Benzyl-3-(5-methoxycarbonyl-2-furyl)indazole Last Updated: March 14, 2026 | Application Science Division

Welcome to the technical troubleshooting guide for 1-Benzyl-3-(5-methoxycarbonyl-2-furyl)indazole (a methoxycarbonyl ester analog of the sGC activator/HIF-1 inhibitor YC-1). While dimethyl sulfoxide (DMSO) is the universal solvent for hydrophobic small molecules, this specific compound exhibits unique stability challenges in solution due to its ester linkage and electron-rich furan ring.

This guide provides researchers with causality-driven explanations, self-validating protocols, and quantitative benchmarks to ensure experimental reproducibility.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does the potency of my compound decrease significantly after storing the DMSO stock for a few weeks? The Causality: The degradation is primarily driven by ester hydrolysis and furan oxidation . DMSO is highly hygroscopic; every time a stock vial is opened to ambient air, it absorbs atmospheric moisture. The water acts as a nucleophile, hydrolyzing the 5-methoxycarbonyl group into its corresponding, pharmacologically distinct carboxylic acid. Furthermore, moisture-contaminated DMSO reduces the compound's solubility, leading to micro-precipitation[1]. Secondary degradation occurs via auto-oxidation of the electron-rich furan ring if exposed to dissolved oxygen and ambient light.

Q2: I observe a cloudy suspension when diluting my DMSO stock into an aqueous assay buffer. How do I prevent solvent crashing? The Causality: 1-Benzyl-3-(5-methoxycarbonyl-2-furyl)indazole is highly lipophilic. When a high-concentration DMSO stock is rapidly introduced into an aqueous buffer (like PBS), the local dielectric constant drops abruptly. The compound precipitates out of solution before the DMSO can evenly disperse. The Solution: You must use a step-wise dilution method and maintain a final DMSO concentration that matches the compound's kinetic solubility limit (typically around 3-5 µg/mL in standard buffers without carrier proteins)[2].

Q3: Can I use standard cell culture grade DMSO for long-term storage? The Causality: No. Standard cell culture DMSO often contains trace amounts of water and dimethyl sulfide (a breakdown product that can act as a pro-oxidant). For ester-containing compounds, you must use anhydrous DMSO (≥99.9%, water ≤0.005%) sealed under an inert gas (argon or nitrogen)[3].

Degradation Pathways & Visualization

To understand how to protect your compound, you must visualize its vulnerabilities. The diagram below maps the primary degradation pathways encountered in suboptimal DMSO storage.

G A 1-Benzyl-3-(5-methoxycarbonyl-2-furyl)indazole (Intact Ester) B Hygroscopic DMSO (Water Absorption) A->B Exposure to air C Ambient Light & O2 (Oxidative Stress) A->C Improper storage D Ester Hydrolysis B->D H2O nucleophilic attack E Furan Ring Oxidation C->E ROS generation F Carboxylic Acid Metabolite (Altered Target Affinity) D->F Yields G Oxidized Degradants (Loss of Function) E->G Yields

Fig 1. Primary degradation pathways of the indazole ester in DMSO.

Quantitative Stability Data

The following table summarizes the expected half-life and purity of the compound under various storage conditions. Always use this data to benchmark your own LC-MS quality control checks.

Storage ConditionSolvent QualityTimeframePurity (LC-MS)Primary Degradant Observed
-80°C, Argon purged Anhydrous DMSO6 Months> 98.5%None (Stable)
-20°C, Sealed Anhydrous DMSO3 Months> 95.0%Trace Carboxylic Acid
-20°C, Opened repeatedly Standard DMSO1 Month~ 82.0%Carboxylic Acid (Hydrolysis)
Room Temp, Ambient Light Standard DMSO1 Week< 60.0%Furan Oxides & Acid

Self-Validating Experimental Protocols

To ensure scientific integrity, protocols must be self-validating—meaning they contain built-in analytical checkpoints to confirm success before proceeding to the next step.

Protocol: Preparation and Aqueous Dilution of DMSO Stocks

Objective: Create a stable 10 mM stock and dilute it for in vitro assays without inducing ester hydrolysis or solvent crashing.

Step 1: Stock Reconstitution

  • Equilibrate the lyophilized compound vial to room temperature in a desiccator for 30 minutes to prevent condensation.

  • Add anhydrous DMSO to achieve a 10 mM concentration.

  • Self-Validation Check 1: Inspect visually against a dark background. The solution must be completely transparent. If micro-particles are visible, sonicate in a water bath at 25°C for 60 seconds.

Step 2: Aliquoting and Inert Gas Purging

  • Divide the stock into single-use aliquots (e.g., 10 µL per amber microcentrifuge tube) to avoid freeze-thaw cycles.

  • Gently blow a stream of Argon or dry Nitrogen gas over the liquid surface for 3 seconds before capping[3]. Store at -80°C.

Step 3: Step-Wise Aqueous Dilution

  • Thaw a single-use aliquot.

  • Prepare an intermediate dilution (e.g., 1 mM) by adding the stock to a transition solvent (e.g., 50% DMSO / 50% PEG-400 or assay buffer containing 0.1% BSA).

  • Self-Validation Check 2 (Turbidity): Measure the Optical Density (OD) of the intermediate solution at 600 nm. An OD600​>0.05 indicates micro-precipitation (solvent crashing). If crashing occurs, discard and increase the carrier protein concentration in the transition buffer.

  • Dilute the intermediate solution into the final assay buffer, ensuring the final DMSO concentration is ≤ 0.5% (v/v) to prevent cellular toxicity.

Workflow S1 Thaw Anhydrous DMSO Stock (RT) S2 Visual & UV Check (Self-Validation 1) S1->S2 S3 Intermediate Dilution (Transition Buffer) S2->S3 If clear S4 OD600 Turbidity Check (Self-Validation 2) S3->S4 S5 Final Assay Buffer (<0.5% DMSO) S4->S5 OD600 < 0.05

Fig 2. Self-validating workflow for aqueous dilution from DMSO stocks.

References

  • Journal of Medicinal Chemistry. "SAR Studies around the SULT1A1-Activated Alkylator YC-1 as Cytotoxic Agents." ACS Publications,[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Kinase Inhibition: 1-Benzyl-3-(5-methoxycarbonyl-2-furyl)indazole vs. Pazopanib

For Researchers, Scientists, and Drug Development Professionals In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone of precision medicine. This guide provides an in-depth comparis...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone of precision medicine. This guide provides an in-depth comparison of the well-established multi-kinase inhibitor, Pazopanib, with the emerging potential of the indazole scaffold, specifically focusing on 1-Benzyl-3-(5-methoxycarbonyl-2-furyl)indazole. As a Senior Application Scientist, this analysis is structured to provide not just data, but a causal understanding of the experimental and mechanistic nuances that underpin the activity of these compounds.

Pazopanib: A Broad-Spectrum Anti-Angiogenic Agent

Pazopanib is an orally active, multi-targeted tyrosine kinase inhibitor (TKI) approved for the treatment of renal cell carcinoma and soft tissue sarcoma.[1] Its mechanism of action is centered on the inhibition of several key receptor tyrosine kinases involved in angiogenesis and tumor cell proliferation.[2][3] By blocking these kinases, Pazopanib effectively disrupts the signaling pathways that drive tumor growth and the formation of new blood vessels that supply them.[4]

The kinase inhibitory profile of Pazopanib is well-documented, with potent activity against Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and the stem cell factor receptor (c-Kit).[5][6][7]

Kinase TargetIC50 (nM)Source(s)
VEGFR-110[6][7]
VEGFR-230[6][8]
VEGFR-347[6]
PDGFR-α71[6]
PDGFR-β84[6][7]
c-Kit74[6][7]
FGFR-1140[7]
c-Fms146[7]

Table 1: In Vitro Kinase Inhibition Profile of Pazopanib. IC50 values represent the concentration of Pazopanib required to inhibit 50% of the kinase activity.

The broad-spectrum inhibition of these key angiogenic and mitogenic kinases underscores Pazopanib's efficacy in a range of solid tumors.[9]

The Indazole Scaffold: A Privileged Structure in Kinase Inhibition

The indazole core is recognized as a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous kinase inhibitors, including the FDA-approved drug Axitinib, and indeed, Pazopanib itself.[10] This highlights the inherent potential of indazole derivatives to be potent and selective kinase inhibitors.

While specific IC50 data for 1-Benzyl-3-(5-methoxycarbonyl-2-furyl)indazole is not available, studies on its close analog, YC-1, provide strong evidence of its engagement with kinase signaling pathways. YC-1 has been shown to inhibit the proliferation, migration, and tube formation of human umbilical vein endothelial cells (HUVECs) induced by key angiogenic factors, vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF).[11][12] Mechanistically, YC-1 was found to inhibit the VEGF- and bFGF-induced phosphorylation of p42/p44 mitogen-activated protein kinase (MAPK) and Akt, key downstream effectors in receptor tyrosine kinase signaling.[12][13]

Furthermore, under normoxic conditions, YC-1 has been reported to suppress the expression of epidermal growth factor receptor (EGFR) at both the mRNA and protein levels in breast cancer cells.[14] This suggests that the 1-benzyl-3-(2-furyl)indazole scaffold may exert its anti-cancer effects through a multi-faceted mechanism that includes the modulation of critical kinase signaling pathways involved in angiogenesis and cell proliferation.

Comparative Analysis: A Tale of Two Inhibitors

The comparison between Pazopanib and the 1-benzyl-3-(2-furyl)indazole scaffold, as represented by YC-1, reveals a potential convergence on key anti-angiogenic pathways. Pazopanib's well-defined, potent inhibition of VEGFRs directly correlates with its anti-angiogenic effects. The observed inhibition of VEGF-induced signaling by YC-1 suggests a similar, albeit less characterized, mechanism of action.

The key difference lies in the breadth of characterized targets. Pazopanib is a multi-targeted TKI with established activity against the VEGFR, PDGFR, and c-Kit families. The current body of evidence for the 1-benzyl-3-(2-furyl)indazole scaffold points towards a more focused, yet potentially potent, anti-angiogenic and anti-proliferative profile, with demonstrated effects on VEGFR and EGFR signaling pathways.

Further investigation into the specific kinase targets of 1-Benzyl-3-(5-methoxycarbonyl-2-furyl)indazole is warranted to fully elucidate its mechanism of action and to draw a more direct and quantitative comparison with Pazopanib.

Experimental Protocols: A Guide to In Vitro Kinase Inhibition Assays

To provide a practical context for the evaluation of kinase inhibitors, a detailed protocol for a common in vitro luminescent kinase assay is outlined below. This method is widely used to determine the IC50 values of compounds against purified kinases.

Luminescent Kinase Assay (e.g., Kinase-Glo®)

This protocol is based on the principle of quantifying the amount of ATP remaining in solution following a kinase reaction. The luminescent signal is inversely proportional to the kinase activity.[5][15]

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • Test compound (e.g., 1-Benzyl-3-(5-methoxycarbonyl-2-furyl)indazole or Pazopanib)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Luminescent kinase assay reagent (e.g., Kinase-Glo®)

  • White, opaque 96- or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in the kinase assay buffer. A typical starting concentration is 10 µM, with 10-point, 3-fold serial dilutions. Include a vehicle control (e.g., DMSO).

  • Reaction Setup: In a 384-well plate, add 2 µL of the diluted compound or vehicle control.

  • Enzyme Addition: Add 2 µL of the diluted kinase to each well.

  • Initiation of Reaction: Add 2 µL of a solution containing the kinase substrate and ATP (at a concentration near the Kₘ for the specific kinase) to initiate the reaction. The final reaction volume is 6 µL.

  • Incubation: Incubate the plate at 30°C for 1 hour.

  • Detection: Equilibrate the plate to room temperature. Add 6 µL of the luminescent kinase assay reagent to each well.

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all wells.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[16]

Visualizing the Mechanisms

To better understand the biological context of kinase inhibition, the following diagrams illustrate the key signaling pathways and the experimental workflow.

Caption: Signaling pathways inhibited by Pazopanib.

G cluster_Workflow In Vitro Kinase Assay Workflow start Prepare Serial Dilution of Inhibitor add_inhibitor Add Inhibitor to Microplate Wells start->add_inhibitor add_kinase Add Kinase Enzyme add_inhibitor->add_kinase add_substrate_atp Add Substrate & ATP Solution add_kinase->add_substrate_atp incubate Incubate at 30°C add_substrate_atp->incubate add_reagent Add Luminescent Detection Reagent incubate->add_reagent read Measure Luminescence add_reagent->read analyze Calculate % Inhibition & Determine IC50 read->analyze

Caption: Experimental workflow for a luminescent kinase assay.

References

  • Promega Corporation. Kinase-Glo® Luminescent Kinase Assay Platform Technical Bulletin.

  • Wikipedia. Pazopanib.

  • Liv Hospital. pazopanibhydrochloride.

  • Japanese Journal of Clinical Oncology. Drug review: Pazopanib.

  • Cancer Care Ontario. pazopanib.

  • Patsnap Synapse. What is the mechanism of Pazopanib Hydrochloride?

  • Patsnap Synapse. What are c-Kit inhibitors and how do they work?

  • Santa Cruz Biotechnology. c-Kit Inhibitors.

  • Selleckchem. PDGFR Inhibitors: 60+Potent, Highly Selective & Cited.

  • ONS. Pazopanib, a Multitargeted Tyrosine Kinase Inhibitor for Advanced Renal Cell Cancer.

  • AACR Journals. Abstract 4014: Comparative biochemical kinase activity analysis identifies rivoceranib as the most selective VEGFR-2 inhibitor compared with other TKIs with known activity against VEGFR-2.

  • Cell Signaling Technology. Pazopanib.

  • MedChemExpress. Pazopanib is a Kinase Inhibitor for Tumor and Angiogenesis Research.

  • PMC - NIH. (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor.

  • PubMed. YC-1 Inhibits VEGF and Inflammatory Mediators Expression on Experimental Central Retinal Vein Occlusion in Rhesus Monkey.

  • pCODR. pan-Canadian Oncology Drug Review Final Clinical Guidance Report Pazopanib hydrochloride (Votrient) for metastatic renal cell.

  • BC Cancer. DRUG NAME: Pazopanib.

  • Wikipedia. Pazopanib.

  • AACR Journals. YC-1 inhibits endothelial cell functions induced by angiogenic factors in vitro and angiogenesis in vivo model.

  • Molecules. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.

  • PubMed. YC-1 [3-(5'-hydroxymethyl-2'-furyl)-1-benzyl indazole] inhibits endothelial cell functions induced by angiogenic factors in vitro and angiogenesis in vivo models.

  • PubMed. HIF-1α inhibitor YC-1 suppresses triple-negative breast cancer growth and angiogenesis by targeting PlGF/VEGFR1-induced macrophage polarization.

  • PMC - NIH. VEGFR2 inhibition hampers breast cancer cell proliferation via enhanced mitochondrial biogenesis.

  • PMC - NIH. YC-1 exerts inhibitory effects on MDA-MB-468 breast cancer cells by targeting EGFR in vitro and in vivo under normoxic condition.

  • RSC Publishing. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review.

  • ResearchGate. Identification of YC-1 that synergizes with cisplatin to resensitize...

  • PubMed. YC-1, a Novel Potential Anticancer Agent, Inhibit Multidrug-Resistant Protein via cGMP-dependent Pathway.

  • PubMed. YC-1: a potential anticancer drug targeting hypoxia-inducible factor 1.

  • ResearchGate. (PDF) YC-1 [3-(5′-Hydroxymethyl-2′-furyl)-1-benzyl Indazole] Exhibits a Novel Antiproliferative Effect and Arrests the Cell Cycle in G0-G1 in Human Hepatocellular Carcinoma Cells.

  • PubMed. YC-1 [3-(5'-hydroxymethyl-2'-furyl)-1-benzyl indazole] inhibits endothelial cell functions induced by angiogenic factors in vitro and angiogenesis in vivo models.

  • Semantic Scholar. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (Y.

  • ResearchGate. (PDF) Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review.

  • Selleckchem. VEGFR2 inhibitor.

  • ResearchGate. Prediction of IC50 values of targeted drugs. (A) pazopanib, (B)...

  • PMC - NIH. Inhibition of c-Kit by tyrosine kinase inhibitors.

  • OncLive. Next Generation of PDGFR Inhibitors Makes Headway in GIST.

  • PMC - NIH. Inhibition of the platelet-derived growth factor receptor beta (PDGFRB) using gene silencing, crenolanib besylate, or imatinib mesylate hampers the malignant phenotype of mesothelioma cell lines.

  • SciSpace. An anticancer C-Kit kinase inhibitor is reengineered to make it more active and less cardiotoxic.

  • PubMed. A novel mode of action of YC-1 in HIF inhibition: stimulation of FIH-dependent p300 dissociation from HIF-1{alpha}.

  • ResearchGate. Inhibition of COL1A1/PDGFB fusion oncogene-mediated PDGFR activation...

  • MDPI. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy.

  • Evotec. Cytochrome P450 (CYP) Inhibition assay (IC50).

Sources

Comparative

Analysis of off-target effects of 1-Benzyl-3-(5-methoxycarbonyl-2-furyl)indazole

[label="Data Synthesis &\nSelectivity Index Divergent signaling and off-target pathways of the methoxycarbonyl indazole scaffold. Quantitative Performance Comparison To objectively position 1-Benzyl-3-(5-methoxycarbonyl-...

Author: BenchChem Technical Support Team. Date: March 2026

[label="Data Synthesis &\nSelectivity Index

Divergent signaling and off-target pathways of the methoxycarbonyl indazole scaffold.

Quantitative Performance Comparison

To objectively position 1-Benzyl-3-(5-methoxycarbonyl-2-furyl)indazole, we must benchmark it against the parent compound (YC-1) and a highly optimized clinical alternative (Riociguat).

CompoundsGC Activation (EC₅₀)PDE5 Inhibition (IC₅₀)MMP-2 Suppression (IC₅₀)SULT1A1 Bioactivation Liability
YC-1 (Lificiguat) ~20 µM~10 µM~2.0 µMHigh (Forms reactive electrophile)
Methoxycarbonyl Analog ~15-25 µM~15 µM~5.0 µMNone (Sulfation site blocked)
Riociguat (Alternative) ~0.1 µM>100 µM>100 µMNone (Structurally distinct)

Data synthesized from foundational SAR and off-target profiling literature[1][2][3][4].

Verdict: While Riociguat is the superior choice for pure sGC stimulation, the methoxycarbonyl analog is an invaluable research tool for investigating the HIF-1α and MMP-suppressive properties of the indazole class without the confounding cellular toxicity caused by SULT1A1 bioactivation seen in YC-1.

Experimental Methodologies: Self-Validating Profiling Protocols

As a Senior Application Scientist, I emphasize that robust data requires self-validating assay designs. The following protocols are engineered with internal controls to definitively separate primary target engagement from off-target artifacts.

Multiplexed experimental workflow for orthogonal off-target profiling.

Protocol 1: Orthogonal sGC vs. PDE Selectivity Assay

Because both sGC activation and PDE inhibition result in elevated intracellular cGMP, a standard cGMP ELISA cannot distinguish between the two mechanisms. This protocol uses pharmacological isolation to prove causality.

  • Cell Preparation: Seed rat aortic smooth muscle cells (RASMCs) at 1×105 cells/well in a 96-well plate. Starve in serum-free media for 12 hours to establish a baseline cyclic nucleotide state.

  • PDE Isolation (The Control Step): Pre-treat half the wells with IBMX (100 µM), a broad-spectrum PDE inhibitor. Causality: If the methoxycarbonyl analog acts solely via PDE inhibition, adding it to IBMX-treated cells will yield no additional cGMP. If it activates sGC, cGMP will spike synergistically.

  • Compound Treatment: Dose cells with 1-Benzyl-3-(5-methoxycarbonyl-2-furyl)indazole (0.1 to 50 µM) or Riociguat (positive control) for 30 minutes.

  • Lysis and Quantification: Lyse cells using 0.1M HCl to halt enzymatic activity instantly. Quantify cGMP using a competitive ELISA.

  • Validation: A valid assay will show Riociguat inducing cGMP independently of IBMX, while non-specific PDE inhibitors will flatline in the IBMX-treated cohort.

Protocol 2: SULT1A1-Dependent Cytotoxicity Counter-Screen

To prove that the methoxycarbonyl substitution successfully evades the toxic bioactivation seen in YC-1, we utilize an isogenic cell line approach.

  • Model Selection: Utilize the CCLP1 biliary tract cancer cell line. Generate two cohorts: Wild-Type (WT) and a SULT1A1-knockout (SULT1A1-KO) generated via CRISPR/Cas9.

  • Compound Dosing: Treat both cell lines with a 10-point titration (0.01 µM to 100 µM) of YC-1 and the Methoxycarbonyl analog for 72 hours.

  • Viability Readout: Utilize a resazurin-based assay (e.g., CellTiter-Blue) to measure metabolic viability.

  • Data Interpretation (Self-Validation):

    • YC-1 will show potent cytotoxicity in WT cells but a massive right-shift (loss of toxicity) in the SULT1A1-KO line, proving its toxicity is an off-target metabolic artifact[2].

    • The Methoxycarbonyl analog must show identical, low-level baseline toxicity across both WT and KO lines, proving the structural modification successfully bypassed the off-target liability.

Conclusion

1-Benzyl-3-(5-methoxycarbonyl-2-furyl)indazole represents a crucial evolutionary step in the SAR of indazole-based modulators. While it does not match the pure sGC selectivity of modern pyrazolopyridines like Riociguat, its methoxycarbonyl substitution elegantly solves the SULT1A1 bioactivation liability of its parent, YC-1. For researchers investigating the HIF-1α and MMP-2/9 suppressive effects of this chemical class, this analog provides a significantly cleaner pharmacological window, free from electrophilic toxicity.

Sources

Validation

A Senior Application Scientist's Guide to Validating Molecular Docking Predictions for 1-Benzyl-3-(5-methoxycarbonyl-2-furyl)indazole

Introduction: From Virtual Prediction to Experimental Reality Molecular docking is a powerful computational method that predicts the preferred orientation and binding affinity of a small molecule (ligand) to a macromolec...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: From Virtual Prediction to Experimental Reality

Molecular docking is a powerful computational method that predicts the preferred orientation and binding affinity of a small molecule (ligand) to a macromolecular target, such as a protein.[1][2] It serves as an indispensable tool in modern drug discovery, enabling the rapid in-silico screening of vast chemical libraries to identify promising therapeutic candidates.[3][4] However, it is crucial to recognize that docking simulations are predictive models, not empirical certainties. The scoring functions used to rank potential binders are approximations and can lead to false positives.[3] Therefore, rigorous experimental validation is a non-negotiable step to confirm that a computationally predicted interaction is a physical reality.[5][6]

This guide provides a comparative framework for experimentally validating the predicted binding of 1-Benzyl-3-(5-methoxycarbonyl-2-furyl)indazole to its protein target. For the purposes of this discussion, we will use a hypothetical scenario where this compound has been predicted by molecular docking to bind to a specific Matrix Metalloproteinase (MMP), a class of enzymes often implicated in disease. This choice is informed by literature on the structurally similar compound YC-1, which has shown activity against MMPs.[7] We will explore three orthogonal biophysical techniques: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and the Cellular Thermal Shift Assay (CETSA), providing the causality behind their use, detailed protocols, and a comparative analysis to guide your experimental design.

The Validation Imperative: An Overview of the Workflow

The journey from a computational "hit" to a validated binder requires a multi-faceted approach. No single experiment can tell the whole story. A robust validation strategy often involves confirming direct binding with purified components in vitro and then verifying target engagement in a more physiologically relevant cellular context.

G cluster_0 Computational Phase cluster_1 In Vitro Validation (Biophysical) cluster_2 In Cellulo Validation cluster_3 Outcome Docking Molecular Docking Predicts Binding to Target Protein SPR SPR Analysis (Kinetics & Affinity) Docking->SPR Initial Hit Triage (Higher Throughput) ITC ITC Analysis (Thermodynamics & Affinity) SPR->ITC Orthogonal Validation & Deeper Characterization Validated_Hit Validated Hit (High Confidence) SPR->Validated_Hit If sufficient CETSA CETSA (Confirm Intracellular Target Engagement) ITC->CETSA Confirm Cellular Relevance CETSA->Validated_Hit

Caption: General workflow for validating a computational docking hit.

Isothermal Titration Calorimetry (ITC): The Thermodynamic Gold Standard

Expertise & Causality: ITC stands out as the only technique that directly measures the heat change (enthalpy, ΔH) associated with a binding event in solution.[8] This allows for the simultaneous determination of the binding affinity (Kd), stoichiometry (n), and entropy (ΔS) from a single experiment, providing a complete thermodynamic signature of the interaction.[][10] Its label-free, in-solution nature avoids potential artifacts from protein immobilization or molecular tagging, making it a gold standard for validating direct physical binding.

Experimental Protocol: ITC

Objective: To determine the thermodynamic parameters of the interaction between 1-Benzyl-3-(5-methoxycarbonyl-2-furyl)indazole and the purified target protein.

Materials:

  • MicroCal PEAQ-ITC or similar instrument.

  • Purified target protein (>95% purity) at a known concentration (e.g., 10-20 µM).

  • 1-Benzyl-3-(5-methoxycarbonyl-2-furyl)indazole at a known concentration (e.g., 100-200 µM).

  • Dialysis buffer (e.g., PBS or HEPES, pH 7.4).

Procedure:

  • Sample Preparation:

    • Dialyze the purified protein extensively against the final experimental buffer to ensure precise buffer matching.

    • Dissolve the compound in the final dialysis buffer. A small amount of DMSO may be used for solubility but must be matched exactly in the protein solution.

    • Degas both protein and compound solutions immediately before the experiment to prevent air bubbles.[11]

  • Instrument Setup:

    • Thoroughly clean the sample cell and syringe according to the manufacturer's protocol.[11]

    • Set the experimental temperature (e.g., 25°C).

  • Loading:

    • Load the protein solution into the sample cell (the "macromolecule").[12]

    • Load the compound solution into the titration syringe (the "ligand").[12]

  • Titration:

    • Perform an initial small injection (e.g., 0.4 µL) to remove any material from the syringe tip, and discard this data point during analysis.

    • Execute a series of injections (e.g., 19 injections of 2 µL each) with sufficient spacing to allow the signal to return to baseline.

  • Control Experiment:

    • Perform a control titration by injecting the compound solution into the buffer alone to measure the heat of dilution. This will be subtracted from the binding data.[10]

  • Data Analysis:

    • Integrate the area under each injection peak to determine the heat change.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., one set of sites) using the instrument's software to determine Kd, n, and ΔH.[13]

G Prep 1. Sample Preparation (Protein & Compound in Matched, Degassed Buffer) Load 2. Load Protein into Cell Load Compound into Syringe Prep->Load Titrate 3. Titrate Compound into Protein Solution Load->Titrate Measure 4. Measure Heat Change (ΔH) per Injection Titrate->Measure Plot 5. Plot Heat vs. Molar Ratio Measure->Plot Fit 6. Fit Isotherm to Model (Determine Kd, n, ΔS) Plot->Fit G Immobilize 1. Immobilize Protein on Sensor Chip Surface Inject 2. Inject Compound (Analyte) at Various Concentrations Immobilize->Inject Association 3. Monitor Association (Binding in Real-Time) Inject->Association Dissociation 4. Inject Buffer & Monitor Dissociation Phase Association->Dissociation Regenerate 5. Regenerate Chip Surface Dissociation->Regenerate Regenerate->Inject Next Cycle Analyze 6. Fit Sensorgrams to Model (Determine ka, kd, Kd) Regenerate->Analyze

Caption: Workflow for a Surface Plasmon Resonance (SPR) experiment.

Cellular Thermal Shift Assay (CETSA): Proving Target Engagement in a Living Cell

Expertise & Causality: Demonstrating that a compound binds to a purified protein is a critical first step, but it doesn't guarantee the same interaction will occur within the crowded, complex environment of a cell. [14]CETSA is a powerful method that bridges this gap by assessing target engagement in intact cells or tissues. [15]The principle is that ligand binding stabilizes a protein, making it more resistant to heat-induced denaturation. [15][16]A positive result in a CETSA experiment provides strong evidence that your compound can penetrate the cell membrane and bind to its intended target in a physiologically relevant context. [17]

Experimental Protocol: CETSA (Western Blot-based)

Objective: To determine if 1-Benzyl-3-(5-methoxycarbonyl-2-furyl)indazole stabilizes its target protein in intact cells.

Materials:

  • Cell line expressing the target protein (e.g., MCF-7). [18]* Cell culture reagents.

  • 1-Benzyl-3-(5-methoxycarbonyl-2-furyl)indazole and DMSO (vehicle control).

  • Thermal cycler or heating block.

  • Lysis buffer with protease inhibitors.

  • Reagents for Western blotting (SDS-PAGE gels, transfer system, primary antibody against the target protein, secondary HRP-conjugated antibody, ECL substrate).

Procedure:

  • Cell Treatment:

    • Culture cells to an appropriate confluency.

    • Treat cells with the compound at a desired concentration or with DMSO (vehicle control) for a set period (e.g., 1 hour).

  • Heat Challenge:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of different temperatures for a fixed time (e.g., 3 minutes at temperatures from 40°C to 70°C). Include an unheated control. [16]3. Lysis and Fractionation:

    • Lyse the cells (e.g., via freeze-thaw cycles or sonication).

    • Separate the soluble protein fraction from the aggregated, denatured protein by high-speed centrifugation.

  • Protein Quantification and Analysis:

    • Collect the supernatant (soluble fraction) and determine the protein concentration.

    • Analyze equal amounts of soluble protein from each sample by SDS-PAGE and Western blotting using an antibody specific to the target protein. [19]5. Data Analysis:

    • Quantify the band intensities for each temperature point using densitometry software (e.g., ImageJ). [19] * Normalize the intensity at each temperature to the unheated control (or lowest temperature) for both the compound-treated and vehicle-treated samples.

    • Plot the normalized band intensity versus temperature to generate "CETSA melt curves." A shift of the curve to the right for the compound-treated sample indicates thermal stabilization and thus, target engagement.

Caption: Workflow for a Western Blot-based Cellular Thermal Shift Assay (CETSA).

Comparative Analysis of Validation Techniques

To make an informed decision, it is essential to compare these techniques based on their capabilities, requirements, and the type of data they generate.

FeatureIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)Cellular Thermal Shift Assay (CETSA)
Principle Measures heat change upon binding in solution. [20]Measures mass change on a sensor surface via refractive index. [21]Measures ligand-induced change in protein thermal stability. [15]
Data Output Kd, ΔH, ΔS, Stoichiometry (n) []kₐ, kₔ, Kd [22]Thermal Shift (ΔTm), evidence of target engagement
Context In Vitro (purified components)In Vitro (purified components)In Cellulo or In Vivo (physiologically relevant) [17]
Throughput LowMedium to HighLow (WB) to High (HTRF/AlphaScreen)
Protein Req. High (mg quantities) [14]Low to Medium (µg quantities)None (uses endogenous protein)
Key Strength Complete thermodynamic profile; "gold standard" for affinity. [20]Real-time kinetic data (on/off rates); high sensitivity.Confirms intracellular target engagement. [6]
Key Limitation High sample consumption; low throughput. [14]Requires protein immobilization, which can alter function.Indirect measure of binding; can be technically complex.

Conclusion: Building a Confident Case for Your Docking Hit

Molecular docking provides an invaluable starting point in the discovery of novel chemical probes and therapeutics. However, the path from a promising docking score to a validated lead compound is paved with rigorous experimental verification. For 1-Benzyl-3-(5-methoxycarbonyl-2-furyl)indazole , a multi-pronged validation strategy is essential.

A logical progression would be to use SPR as a primary validation tool to confirm direct binding and gain initial kinetic insights due to its higher throughput and lower material consumption. Promising hits can then be subjected to ITC analysis for orthogonal confirmation and a deep thermodynamic characterization. Finally, and most critically, employing CETSA will provide the definitive evidence that the compound engages its intended target within the complex and physiologically relevant environment of a living cell. By systematically applying these orthogonal biophysical methods, researchers can confidently validate their computational predictions, minimize the risk of pursuing false positives, and build a robust, data-driven foundation for subsequent drug development efforts.

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  • PubMed. (2006, January 15). YC-1 [3-(5'-hydroxymethyl-2'-furyl)-1-benzyl Indazole] Inhibits Neointima Formation in Balloon-Injured Rat Carotid Through Suppression of Expressions and Activities of Matrix Metalloproteinases 2 and 9. PubMed.
  • PubMed. (2004, March 15). The inhibitory mechanism of YC-1, a benzyl indazole, on smooth muscle cell proliferation: an in vitro and in vivo study. PubMed.
  • Semantic Scholar. (2021, December 14). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (Y...). Semantic Scholar.
  • BenchChem. (n.d.). A Technical Guide to the Reaction Mechanisms of Indazole Synthesis. BenchChem.

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Comparative

Comprehensive Comparison Guide: Validation of Analytical Methods for Quantifying Indazole Compounds

As a Senior Application Scientist, I approach analytical method validation not merely as a regulatory checklist, but as a self-validating system of causal relationships. The indazole pharmacophore is highly prevalent in...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach analytical method validation not merely as a regulatory checklist, but as a self-validating system of causal relationships. The indazole pharmacophore is highly prevalent in two critical domains: pharmaceutical development (e.g., oncology drugs like pazopanib and axitinib) and forensic toxicology (e.g., highly potent indazole-derived synthetic cannabinoids like 5F-ADB, AB-CHMINACA, and AMB-FUBINACA).

Because indazole compounds are highly lipophilic, often thermally labile, and active at trace concentrations, quantifying them in complex biological matrices requires rigorous methodological design. This guide objectively compares the leading mass spectrometry platforms, explains the physicochemical causality behind experimental choices, and provides field-proven, step-by-step validation protocols.

Comparative Analysis of Analytical Platforms

The structural elucidation and quantification of indazole derivatives demand high sensitivity and specificity[1]. The choice of analytical platform directly impacts the integrity of the pharmacokinetic or toxicological data.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The undisputed gold standard for targeted quantification. Because indazole-3-carboxamides are prone to thermal degradation, the soft Electrospray Ionization (ESI) of LC-MS/MS preserves the intact precursor ion. Operating in Multiple Reaction Monitoring (MRM) mode, triple quadrupole systems achieve limits of detection (LOD) in the low pg/mL range[2].

  • Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): While offering excellent chromatographic resolution and cost-effectiveness, GC-MS/MS presents challenges for indazoles. The high temperatures of the injection port can cause thermal artifacts. Furthermore, compounds like 5F-ADB exhibit hydrolytic instability, making GC-MS/MS less ideal without extensive derivatization[3].

  • Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS): Utilizing QTOF or Orbitrap analyzers, HRMS is unparalleled for non-targeted screening and identifying novel indazole metabolites via exact mass measurements[1]. However, its linear dynamic range for absolute quantification is typically narrower than that of a dedicated triple quadrupole system.

Performance Comparison Data

The following table summarizes the quantitative performance of these platforms based on recent validation studies for indazole compounds[3][4][5].

Analytical PlatformTarget Analyte ExampleLODLinear RangeMatrix EffectPrimary AdvantagePrimary Limitation
LC-MS/MS (Triple Quad) 11 Synthetic Cannabinoids (Urine)0.01 – 0.1 ng/mL0.1 – 10.0 ng/mL59.4% – 100.1%Maximum sensitivity; no thermal degradation.Cannot identify unknown non-targeted derivatives.
GC-MS/MS 5F-ADB (Urine)0.33 ng/mL1.1 – 50.0 ng/mLModerateHigh peak capacity; cost-effective.Thermal instability; requires derivatization.
LC-HRMS (QTOF) Novel Indazole Derivatives0.5 – 1.0 ng/mL1.0 – 100 ng/mLVariableExact mass structural elucidation.Lower absolute sensitivity compared to MRM.
HPLC-UV / DAD 2,3-dimethyl-2H-indazole-6-amine0.6 ng/mL0.6 – 6.0 ng/mLN/A (API QC)Simple, rugged for pharmaceutical API QC.Insufficient sensitivity for biological matrices.

Experimental Workflow & Causality

To ensure data integrity, every step of the sample preparation must account for the chemical nature of the indazole core. Indazoles are highly lipophilic (Log P often > 3) and bind heavily to plasma proteins.

Step-by-Step Protocol: Solid-Phase Extraction (SPE) and LC-MS/MS
  • Sample Pre-treatment & pH Adjustment:

    • Action: Aliquot 200 µL of biological sample (plasma/urine). Add deuterated internal standards (e.g., AB-CHMINACA-d4). Buffer the sample to a neutral pH (pH 6.5–7.0).

    • Causality: Indazole synthetic cannabinoids like 5F-ADB are highly susceptible to ester hydrolysis in alkaline environments[3]. Buffering prevents degradation prior to extraction, ensuring the measured concentration reflects the true physiological state.

  • Protein Precipitation (Plasma only):

    • Action: Add 600 µL of ice-cold acetonitrile. Vortex for 2 minutes and centrifuge at 14,000 rpm for 10 minutes.

    • Causality: Disrupts protein-analyte binding, releasing the lipophilic indazole into the organic supernatant[6].

  • Solid-Phase Extraction (SPE):

    • Action: Condition an Oasis HLB cartridge with 2 mL methanol, followed by 2 mL water. Load the supernatant. Wash with 2 mL of 5% methanol in water. Elute with 2 mL of 100% acetonitrile.

    • Causality: The polymeric sorbent captures the non-polar indazole core. Because indazoles are highly retained, a strong organic solvent (100% acetonitrile) is strictly required to achieve >90% elution recovery[5].

  • LC-MS/MS Analysis:

    • Action: Evaporate the eluate under nitrogen and reconstitute in 100 µL of mobile phase (0.1% formic acid in water/acetonitrile). Inject 5 µL onto a C18 column (e.g., 1.8 µm, 2.1 × 100 mm). Operate the mass spectrometer in ESI+ MRM mode.

    • Causality: The acidic mobile phase promotes protonation [M+H]+ of the indazole nitrogen, maximizing ionization efficiency in the ESI source[4].

Workflow A Biological Sample (pH Adjusted) B Protein Precipitation (Cold ACN) A->B C Solid-Phase Extraction (Polymeric Sorbent) B->C D LC Separation (C18 Column) C->D E ESI+ MS/MS (MRM Mode) D->E

Analytical workflow for the quantification of indazole compounds using SPE and LC-MS/MS.

Method Validation Framework (FDA/EMA Guidelines)

A validated method is a self-validating system. According to international guidelines (FDA, EMA, and GTFCh), the following parameters must be rigorously tested to prove the method's trustworthiness[7].

Sensitivity (LOD and LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) define the method's lower boundaries. For indazole impurities in pharmaceuticals (e.g., pazopanib), LOD is determined at a Signal-to-Noise (S/N) ratio of ≥3 , and LOQ at S/N ≥10 [4]. In toxicological LC-MS/MS methods, LOQs for synthetic cannabinoids routinely reach 0.01 ng/mL[5].

Linearity and Range

Calibration curves must be constructed using matrix-matched standards to account for background interference. A minimum of six concentration points should be used. Acceptable linearity requires a coefficient of determination ( R2 ) ≥0.990 [5].

Precision and Accuracy (Trueness)
  • Intraday Precision: Analyzed by injecting the same concentration level (LOQ, Low, Mid, High) six times within a single day. The Relative Standard Deviation (%RSD) must be ≤15% (or ≤20% at the LOQ).

  • Accuracy (Recovery): Evaluated by spiking known amounts of the indazole standard into a blank matrix. Acceptable recovery ranges from 80% to 120%[8].

Matrix Effect

Biological matrices contain endogenous phospholipids that co-elute with target analytes, causing ion suppression or enhancement in the ESI source. The matrix effect is calculated by comparing the peak area of the indazole spiked into a post-extracted blank matrix versus a neat solvent standard. An effect between 80% and 120% is generally acceptable; outside this range, stable isotope-labeled internal standards (SIL-IS) are mandatory to correct the variance[6].

Validation Root Method Validation (FDA/EMA Guidelines) Sens Sensitivity & Linearity Root->Sens Acc Accuracy & Precision Root->Acc Mat Matrix Effects Root->Mat LOD LOD (S/N ≥ 3) LOQ (S/N ≥ 10) Sens->LOD Rec Recovery: 80-120% RSD ≤ 15% Acc->Rec Sup Ion Suppression Correction via SIL-IS Mat->Sup

Logical framework for validating indazole quantification methods per international guidelines.

Conclusion

The accurate quantification of indazole compounds requires a deep understanding of their physicochemical behavior. While GC-MS/MS serves as a cost-effective alternative, LC-MS/MS remains the superior platform due to its ability to bypass thermal degradation and achieve ultra-trace sensitivity. By strictly adhering to matrix-matched calibration, pH-stabilized sample preparation, and comprehensive FDA/EMA validation frameworks, analytical scientists can ensure the highest degree of data integrity.

References

  • Rasayan Journal of Chemistry. SYSTEMATIC LC-MS/MS METHOD FOR QUANTIFICATION OF 2,3-DIMETHYL-2H-INDAZOLE-6-AMINE CONTENT IN PAZOPANIB HYDROCHLORIDE.[Link]

  • Drug Testing and Analysis / ResearchGate. Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood. [Link]

  • Molecules / PMC. Rapid Simultaneous Determination of Three Synthetic Cannabinoids in Urine and Plasma of Rats Using Ultra-High Performance Liquid Chromatography Tandem Mass Spectrometry. [Link]

  • Preprints.org. Rapid simultaneous determination of 11 synthetic cannabinoids in urine by liquid chromatography-triple quadrupole mass spectrometry. [Link]

  • MDPI. Rapid Simultaneous Determination of 11 Synthetic Cannabinoids in Urine by Liquid Chromatography-Triple Quadrupole Mass Spectrometry.[Link]

  • Analytical Chemistry / ACS Publications. Fast Quantitative LC-MS/MS Determination of Illicit Substances in Solid and Liquid Unknown Seized Samples. [Link]

  • Forensic Toxicology / d-nb.info. On practical problems in precise estimation of 5F-ADB in urine samples. [Link]

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Validation

Comparative Analysis of Indazole Derivatives as Anti-Leukemia Agents: Efficacy, Mechanisms, and Experimental Workflows

Introduction: The Indazole Scaffold in Oncology The development of targeted kinase inhibitors has revolutionized the treatment of hematological malignancies, particularly Acute Myeloid Leukemia (AML) and Chronic Myeloid...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Indazole Scaffold in Oncology

The development of targeted kinase inhibitors has revolutionized the treatment of hematological malignancies, particularly Acute Myeloid Leukemia (AML) and Chronic Myeloid Leukemia (CML). However, the rapid emergence of kinase domain mutations—such as the FLT3-D835Y mutation in AML and the BCR-ABL T315I "gatekeeper" mutation in CML—frequently renders first- and second-generation inhibitors ineffective.

To overcome this resistance, drug development professionals have increasingly turned to the indazole scaffold . As a bioisostere of indole, the indazole core provides an exceptional hydrogen bond donor/acceptor profile, allowing it to anchor deeply within the ATP-binding pocket of oncogenic kinases. This guide objectively compares the performance of recently developed indazole derivatives, analyzes their mechanisms of action, and provides self-validating experimental workflows for their preclinical evaluation.

Structural and Mechanistic Comparison

The versatility of the indazole core allows for precise structural tuning to target specific leukemic pathways:

  • Targeting AML (FLT3 Mutations): Benzimidazole-indazole hybrids have been engineered to target the FMS-like tyrosine kinase 3 (FLT3). For example, the optimized Compound 22f exhibits exceptional potency against both wild-type FLT3 and the clinically resistant FLT3-D835Y mutation, functioning as a Type I kinase inhibitor that binds the active conformation of the kinase ()[1].

  • Targeting CML (BCR-ABL Mutations): 3-aminoindazole derivatives have been optimized to bypass the steric hindrance caused by the T315I mutation in BCR-ABL. The derivative AKE-72 (Compound 5) utilizes an ethynyl spacer and a diarylamide moiety to achieve single-digit nanomolar inhibition of the T315I gatekeeper mutant ()[2]. Earlier iterations, such as Compound 89 , also demonstrated comparable potency to Imatinib against wild-type BCR-ABL but required higher concentrations to inhibit the T315I mutant[3].

  • Targeting Apoptotic Pathways: Not all indazoles act strictly as ATP-competitive kinase inhibitors. Novel 1H-indazole-3-amine derivatives, such as Compound 6o , exert their anti-leukemic effects by modulating the Bcl-2 family and the p53/MDM2 pathway, inducing cell cycle arrest and apoptosis in CML models[4].

Quantitative Efficacy: Comparative Data

The following table synthesizes the in vitro performance of key indazole derivatives against isolated kinases and human leukemia cell lines.

CompoundPrimary Target(s)Leukemia ModelKinase IC₅₀Cellular GI₅₀ / IC₅₀
Benzimidazole-indazole 22f FLT3 / FLT3-D835YMV4-11 (AML)0.941 nM / 0.199 nM0.26 nM
AKE-72 (Compound 5) BCR-ABL / T315IK562 (CML)< 0.5 nM / 9.0 nM< 10.0 nM
Compound 89 BCR-ABL / T315IK562 (CML)14.0 nM / 450.0 nM6.50 µM
Compound 6o Bcl-2 / p53K562 (CML)N/A5.15 µM

Mechanistic Pathway Visualization

By inhibiting upstream receptor tyrosine kinases (FLT3) or fusion kinases (BCR-ABL), indazole derivatives systematically shut down downstream survival cascades.

Pathway Indazole Indazole Derivatives BCR_ABL BCR-ABL (T315I) Indazole->BCR_ABL FLT3 FLT3 (D835Y) Indazole->FLT3 Apoptosis Apoptosis Indazole->Apoptosis STAT5 STAT5 BCR_ABL->STAT5 PI3K PI3K/AKT BCR_ABL->PI3K MAPK MAPK/ERK BCR_ABL->MAPK FLT3->STAT5 FLT3->PI3K FLT3->MAPK Proliferation Leukemic Proliferation STAT5->Proliferation PI3K->Proliferation MAPK->Proliferation Proliferation->Apoptosis

Fig 1: Mechanistic inhibition of oncogenic kinase signaling by indazole derivatives.

Experimental Protocols: A Self-Validating Workflow

To ensure high scientific integrity (E-E-A-T), the preclinical validation of these agents must rely on self-validating experimental systems. The following workflows detail the causality behind each methodological choice.

Phase 1: Cell-Free Kinase Inhibition (ADP-Glo Assay)
  • Objective: Quantify the direct target engagement of the indazole derivative.

  • Causality: Cellular assays introduce confounding variables such as membrane permeability and drug efflux pumps. A cell-free system isolates the enzyme, proving that the indazole core directly competes with ATP at the kinase hinge region.

  • Self-Validation: The assay must be run in parallel with a universally accepted clinical inhibitor (e.g., Gilteritinib for FLT3 or Ponatinib for BCR-ABL) to validate the dynamic range of the luminescence readout.

  • Protocol:

    • Incubate the purified recombinant kinase (e.g., FLT3-D835Y) with varying concentrations of the indazole derivative (0.1 nM to 10 µM) in a kinase buffer for 30 minutes.

    • Add ATP and the specific peptide substrate to initiate the reaction.

    • After 60 minutes, add ADP-Glo reagent to terminate the reaction and deplete unconsumed ATP.

    • Add Kinase Detection Reagent to convert the generated ADP back to ATP, producing a luciferase-driven luminescent signal inversely proportional to kinase inhibition.

Phase 2: Isogenic Ba/F3 Cell Viability Screening
  • Objective: Confirm that cellular cytotoxicity is strictly on-target.

  • Causality: The Ba/F3 murine cell line natively requires Interleukin-3 (IL-3) for survival. Transfecting these cells with human oncogenic kinases (e.g., BCR-ABL-T315I) makes them addicted to the kinase signaling, resulting in IL-3 independence[2].

  • Self-Validation:

    • Experimental Arm: Transfected Ba/F3 cells (cultured without IL-3) are treated with the drug.

    • Control Arm: Parental Ba/F3 cells (cultured with IL-3) are treated identically.

    • If the compound kills the transfected cells but spares the parental cells, the cytotoxicity is definitively driven by kinase inhibition rather than broad chemical toxicity.

  • Protocol:

    • Seed 5 × 10³ Ba/F3 cells/well in 96-well plates.

    • Treat with serial dilutions of the indazole derivative for 72 hours.

    • Assess viability using CellTiter-Glo (measuring intracellular ATP as an indicator of metabolically active cells).

Phase 3: Apoptosis Analysis (Flow Cytometry)
  • Objective: Differentiate between cytostatic (growth arrest) and cytotoxic (cell death) mechanisms.

  • Causality: A reduction in cell viability cannot confirm lethality. Annexin V binds to externalized phosphatidylserine (an early apoptotic marker), while Propidium Iodide (PI) stains DNA in cells with compromised membranes (late apoptosis/necrosis).

  • Self-Validation: Untreated cells serve as the baseline for spontaneous apoptosis, ensuring that the induced apoptosis is a direct consequence of the indazole derivative.

Workflow Synth Compound Synthesis Enzyme Cell-Free Kinase Assay Synth->Enzyme Target Engagement BaF3 Isogenic Ba/F3 Screen Enzyme->BaF3 On-Target Validation Leukemia Human Cell Lines BaF3->Leukemia Cellular Efficacy FACS Flow Cytometry Leukemia->FACS Mechanism of Action

Fig 2: Sequential experimental workflow for validating anti-leukemia indazole agents.

Conclusion

Indazole derivatives represent a highly adaptable and potent class of anti-leukemia agents. By modifying the substituents around the indazole core, researchers can selectively target resistant kinase mutations (like FLT3-D835Y and BCR-ABL T315I) that currently limit the efficacy of standard-of-care therapies. Future drug development must continue to utilize orthogonal, self-validating screening workflows to ensure these compounds maintain a safe therapeutic window before advancing to in vivo models.

References

  • Ko, B. et al. "Discovery of benzimidazole-indazole derivatives as potent FLT3-tyrosine kinase domain mutant kinase inhibitors for acute myeloid leukemia." European Journal of Medicinal Chemistry.[Link]

  • El-Damasy, A. K. et al. "Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant." Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]

  • Wang, Y. et al. "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives." Molecules.[Link]

  • MDPI. "Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives." Molecules.[Link]

Sources

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